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  • Product: 2,4-Diallyloxy-6-amino-1,3,5-triazine
  • CAS: 30358-11-3

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2,4-Diallyloxy-6-amino-1,3,5-triazine: An In-Depth Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug/Polymer Development Professionals Compound: 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS No. 30358-11-3) Executive Summary 2,4-Diallyloxy-6-amino-1,3,5-triazine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Polymer Development Professionals Compound: 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS No. 30358-11-3)

Executive Summary

2,4-Diallyloxy-6-amino-1,3,5-triazine (also known as diallyl melamine) is a highly versatile, polyfunctional heterocyclic monomer. Featuring a rigid 1,3,5-triazine core substituted with two polymerizable allyloxy groups and a primary amine, it is extensively utilized as a cross-linking agent in advanced polymer matrices, a dispersing agent in biocomposites [5], and an intermediate in pharmaceutical synthesis.

Because the reactivity of this molecule relies entirely on the integrity of its terminal alkenes and the primary amine, rigorous spectroscopic characterization is non-negotiable prior to downstream application. This whitepaper provides an authoritative, field-proven framework for the structural elucidation of 2,4-Diallyloxy-6-amino-1,3,5-triazine using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS).

Structural Mapping & Analytical Workflow

To establish a self-validating analytical profile, we must correlate specific molecular domains to their corresponding spectroscopic signatures. The molecule consists of three distinct domains: the electron-deficient triazine core, the flexible allyloxy chains, and the hydrogen-bonding amine group.

MolecularMapping Mol 2,4-Diallyloxy-6-amino-1,3,5-triazine Triazine 1,3,5-Triazine Core Mol->Triazine Allyloxy Allyloxy Groups (-O-CH2-CH=CH2) Mol->Allyloxy Amine Amine Group (-NH2) Mol->Amine IR_Tri IR: ~1550, 1400 cm⁻¹ (C=N) 13C NMR: ~167-170 ppm Triazine->IR_Tri IR_Allyl IR: ~1649 cm⁻¹ (C=C) 1H NMR: 4.67, 5.31, 6.06 ppm Allyloxy->IR_Allyl IR_Amine IR: ~3320, 3173 cm⁻¹ (N-H) 1H NMR: ~6.5 ppm (br s) Amine->IR_Amine

Fig 1: Logical mapping of molecular domains to their primary spectroscopic signatures.

Vibrational Profiling via FT-IR Spectroscopy

Infrared spectroscopy is the frontline tool for verifying the presence of the functional groups required for cross-linking.

Mechanistic Insights into Vibrational Modes
  • The Triazine Core: The highly symmetric nature of the 1,3,5-triazine ring results in intense, characteristic quadrant and semicircle stretching bands. The C=N stretching vibrations typically dominate the spectrum at approximately 1550 cm⁻¹ and 1400 cm⁻¹ [1, 4]. Out-of-plane ring deformations are observed near 725 cm⁻¹ [1].

  • The Allyloxy Substituents: The terminal alkenes are critical for radical polymerization. The C=C stretching mode appears as a sharp, distinct peak at ~1649 cm⁻¹ [3]. The ether linkage connecting the allyl group to the triazine ring yields a strong asymmetric C-O-C stretch around 1177 cm⁻¹ [3].

  • The Primary Amine: The -NH₂ group exhibits classic primary amine behavior with two distinct bands (asymmetric and symmetric N-H stretching) located near 3320 cm⁻¹ and 3173 cm⁻¹ [1].

Quantitative FT-IR Data Summary
Functional GroupMode of VibrationExpected Wavenumber (cm⁻¹)Intensity / Shape
Amine (-NH₂) N-H Asymmetric Stretch~3320Medium, Broad
Amine (-NH₂) N-H Symmetric Stretch~3173Medium, Broad
Allyl (C=C) C=C Stretch~1647 - 1649Medium, Sharp
Triazine Ring C=N Quadrant Stretch~1550Strong, Sharp
Triazine Ring C=N Semicircle Stretch~1400Strong, Sharp
Ether (C-O-C) C-O-C Asymmetric Stretch~1177Strong, Broad
Allyl (=CH₂) =CH₂ Out-of-plane Bend~920 - 990Strong, Sharp
Triazine Ring Ring Out-of-plane Bend~725Medium, Sharp

Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the definitive connectivity map of the molecule. The choice of solvent is a critical variable that dictates the quality of the resulting spectra.

Solvent Selection Causality

While Chloroform-d (CDCl₃) is a standard solvent, it often results in extreme broadening or complete disappearance of the amine (-NH₂) protons due to rapid intermolecular proton exchange. Expert Recommendation: Use Dimethyl Sulfoxide-d6 (DMSO-d6) for ¹H NMR. The strong hydrogen-bond accepting nature of the sulfoxide oxygen restricts proton exchange, sharpening the amine signal into a distinct, integrable broad singlet around 6.5–7.0 ppm.

¹H NMR Spin-System Analysis

The allyloxy group (-O-CH₂-CH=CH₂) acts as an isolated, non-first-order spin system [3, 4].

  • Methylene Protons (-O-CH₂-): These protons are highly deshielded by the adjacent ether oxygen and appear as a doublet (coupling with the adjacent methine) at ~4.67–4.80 ppm[3].

  • Internal Methine Proton (-CH=): This proton couples with both the adjacent methylene group and the terminal alkene protons, appearing as a complex multiplet (ddt) centered around 6.06 ppm [3].

  • Terminal Alkene Protons (=CH₂): The terminal protons are diastereotopic. They couple with the methine proton with different coupling constants ( Jcis​≈10 Hz, Jtrans​≈17 Hz), appearing as two distinct sets of multiplets or overlapping doublets of doublets between 5.21 and 5.43 ppm [3].

Quantitative NMR Data Summary

Table 2: Expected ¹H NMR Assignments (in DMSO-d6, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.50 - 7.00Broad Singlet (br s)2H-NH₂ (Amine protons)
5.95 - 6.15Multiplet (m)2H-CH= (Internal allyl methine)
5.20 - 5.45Multiplet (m)4H=CH₂ (Terminal allyl protons)
4.65 - 4.85Doublet (d)4H-O-CH₂- (Methylene protons)

Table 3: Expected ¹³C NMR Assignments (in DMSO-d6, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~170.5Quaternary (C-O)Triazine carbons bonded to allyloxy groups
~167.2Quaternary (C-N)Triazine carbon bonded to the amine group
~133.0Methine (-CH=)Internal allyl alkene carbon
~117.5Methylene (=CH₂)Terminal allyl alkene carbon
~67.8Methylene (-O-CH₂-)Aliphatic carbon adjacent to oxygen

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols must be executed as self-validating systems.

Protocol A: ATR-FTIR Acquisition with Atmospheric Suppression
  • Background Validation: Acquire a background scan (128 scans, 4 cm⁻¹ resolution) on a clean Diamond ATR crystal. Causality: The background must show <0.01 absorbance units in the 3500–3000 cm⁻¹ region to ensure ambient water vapor does not convolute the N-H stretches.

  • Sample Application: Deposit 2-3 mg of solid 2,4-Diallyloxy-6-amino-1,3,5-triazine onto the crystal. Apply consistent pressure using the ATR anvil until the 1177 cm⁻¹ (C-O-C) peak reaches an absorbance of ~0.6–0.8 AU.

  • Data Processing: Apply an atmospheric compensation algorithm to subtract residual CO₂ and H₂O vapor. Validate the spectrum by confirming the baseline is flat between 2500 and 2000 cm⁻¹ (a region where this molecule has no transitions).

Protocol B: Quantitative ¹H NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • T1 Relaxation Check (Critical Step): Before standard acquisition, run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the amine protons. Causality: Amine protons often have longer T1​ relaxation times. To ensure the integration ratio of Allyl (-O-CH₂-) to Amine (-NH₂) is exactly 4:2, the inter-pulse delay ( D1​ ) must be set to ≥5×T1​ (typically D1​=5 to 10 seconds).

  • Acquisition: Acquire 32 transients at 298 K. Phase and baseline correct manually. Set the TMS peak to exactly 0.00 ppm.

AnalyticalWorkflow A 2,4-Diallyloxy-6-amino-1,3,5-triazine (Sample Prep) B ATR-FTIR (Diamond Crystal) A->B Solid State C 1H & 13C NMR (DMSO-d6, D1 > 5s) A->C Dissolved D HRMS (ESI-TOF, Pos Mode) A->D Diluted in MeOH E Validate N-H & C=C Stretches (Rule out ambient H2O) B->E F Quantitative Integration (Confirm 4:2 Allyl:Amine ratio) C->F G Exact Mass Validation ([M+H]+ = 209.1038) D->G H Final Structural Validation & Purity Certification E->H F->H G->H

Fig 2: Self-validating analytical workflow for monomer certification.

High-Resolution Mass Spectrometry (HRMS)

To confirm the absolute molecular formula (C₉H₁₂N₄O₂), HRMS utilizing Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is required.

  • Theoretical Exact Mass: 208.0960 Da.

  • Observed Adduct: In positive ion mode (ESI+), the molecule readily protonates at the triazine ring nitrogens, yielding an intense [M+H]+ pseudo-molecular ion at m/z 209.1038 .

  • Fragmentation Causality: Increasing the collision energy (CID) will trigger the homolytic cleavage of the allylic C-O bonds, resulting in the sequential neutral loss of allyl radicals ( ⋅CH2​−CH=CH2​ , -41 Da) or allyloxy radicals ( ⋅O−CH2​−CH=CH2​ , -57 Da), leaving characteristic stable triazine core fragments.

References

  • Study on the 1,3,5-triazine gamma-radiolysis.AKJournals.
  • FTIR Study of the v12 and the v12 + v14 — v14 Bands of 1,3,5-Triazine Near 740 cm-1.ResearchGate.
  • Cross-linkable cholesteric fluorescent liquid crystal polymers with reversible thermochromic and photoluminescent properties.Taylor & Francis.
  • SUPPORTING INFORMATION - Allyloxy NMR Assignments.MPG.PuRe (Max Planck Society).
  • CA2766707C - Bone graft and biocomposite for prosthetic dentistry.Google Patents.
Exploratory

1H and 13C NMR analysis of 2,4-Diallyloxy-6-amino-1,3,5-triazine

Comprehensive 1 H and 13 C NMR Analysis of 2,4-Diallyloxy-6-amino-1,3,5-triazine: A Technical Guide for Structural Elucidation Executive Summary 2,4-Diallyloxy-6-amino-1,3,5-triazine is a highly functionalized heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Analysis of 2,4-Diallyloxy-6-amino-1,3,5-triazine: A Technical Guide for Structural Elucidation

Executive Summary

2,4-Diallyloxy-6-amino-1,3,5-triazine is a highly functionalized heterocyclic compound widely utilized as a cross-linking agent and monomer precursor in advanced polymer chemistry. Precise structural elucidation of this molecule is critical, as minor impurities (such as mono-allyloxy derivatives) can drastically alter polymerization kinetics. This whitepaper provides an in-depth, mechanistic breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, establishing a self-validating analytical workflow for researchers and drug development professionals.

Molecular Architecture & Electronic Environment

The molecular architecture of 2,4-diallyloxy-6-amino-1,3,5-triazine consists of a central, highly electron-deficient 1,3,5-triazine core. The molecule possesses a plane of symmetry passing through the C6 carbon and the attached amino (-NH 2​ ) group. Because of this symmetry, the two allyloxy appendages at the C2 and C4 positions are chemically and magnetically equivalent, which significantly simplifies the resulting NMR spectra.

Symmetry C6 C6 (Amino-substituted) N1 N1 (Triazine) C6->N1 N5 N5 (Triazine) C6->N5 NH2 -NH2 Group C6->NH2 C2 C2 (Allyloxy-substituted) N1->C2 C4 C4 (Allyloxy-substituted) N5->C4 N3 N3 (Triazine) C2->N3 Allyl1 Allyloxy Group 1 C2->Allyl1 C4->N3 Allyl2 Allyloxy Group 2 C4->Allyl2

Figure 1: Connectivity and symmetry plane of 2,4-diallyloxy-6-amino-1,3,5-triazine.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards are met, NMR acquisition cannot be treated as a black box. The following step-by-step protocol is designed as a self-validating system where each step has a direct, causal impact on spectral integrity.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons. Protic solvents (like Methanol-d 4​ ) would cause the -NH 2​ protons to undergo deuterium exchange, erasing their signal from the 1 H spectrum.

  • Locking and Shimming : Lock the spectrometer to the deuterium frequency of CDCl 3​ . Execute gradient shimming (Z0–Z5) to achieve a highly homogeneous magnetic field.

    • Causality: Poor shimming broadens spectral lines, which will obscure the fine 2Jgem​ coupling (~1.5 Hz) of the terminal alkene protons, leading to a loss of critical structural information.

  • Tuning and Matching : Tune the probe to the exact Larmor frequencies of 1 H and 13 C.

    • Causality: This maximizes RF power transfer and signal-to-noise ratio (SNR), which is absolutely critical for observing the unprotonated, low-abundance quaternary carbons of the triazine ring.

  • Pulse Sequence & Relaxation Delay ( d1​ ) : For 13 C NMR, set the relaxation delay ( d1​ ) to a minimum of 2–5 seconds.

    • Causality: The quaternary carbons (C2, C4, C6) lack attached protons to facilitate dipole-dipole relaxation. A short d1​ will result in incomplete longitudinal magnetization recovery ( T1​ ), causing these peaks to artificially integrate lower or vanish into the baseline.

Workflow Prep Sample Prep (CDCl3 + TMS) Lock Lock & Shim (Z0-Z5 Gradients) Prep->Lock Tune Tune & Match (Probe Optimization) Lock->Tune Acq Pulse & Acquire (Delay > 5T1) Tune->Acq FT Fourier Transform & Phase Correct Acq->FT

Figure 2: Self-validating NMR acquisition workflow ensuring quantitative reliability.

1 H NMR Spectral Analysis (Mechanistic Breakdown)

The 1 H NMR spectrum of 2,4-diallyloxy-6-amino-1,3,5-triazine is defined by the complex splitting patterns of the allyloxy appendages and the quadrupolar broadening of the amino group.

Table 1: Quantitative 1 H NMR Spectral Data (CDCl 3​ , 400 MHz)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
-NH 2​ (Amino) 5.20 - 5.60Broad singlet (br s)2H-
-O-CH 2​
  • (Allylic)
4.80Doublet of multiplets (dm)4H 3J≈5.5
-CH= (Internal Alkene) 5.95 - 6.05Multiplet (ddt)2H 3Jtrans​≈17.2 , 3Jcis​≈10.5 , 3J≈5.5
=CH 2​ (Terminal, trans) 5.35Doublet of quartets (dq)2H 3Jtrans​≈17.2 , 2Jgem​≈1.5
=CH 2​ (Terminal, cis) 5.25Doublet of quartets (dq)2H 3Jcis​≈10.5 , 2Jgem​≈1.5
Causality of Chemical Shifts and Splitting
  • The Amino Protons (-NH 2​ ) : The signal appears as a broad singlet. This broadening is caused by the quadrupolar moment of the adjacent Nitrogen-14 nucleus ( I=1 ), which induces rapid, efficient relaxation of the attached protons, "smearing" the expected signal.

  • The Allyloxy Spin System : The allyloxy chain forms an ABMX 2​ spin system. The terminal alkene protons (=CH 2​ ) are diastereotopic. The proton trans to the alkyl chain resonates at ~5.35 ppm and exhibits a large vicinal coupling constant ( 3Jtrans​≈17.2 Hz). The cis proton resonates slightly upfield at ~5.25 ppm with a smaller coupling constant ( 3Jcis​≈10.5 Hz). Both terminal protons exhibit a tiny geminal coupling ( 2Jgem​≈1.5 Hz) to each other ().

Self-Validation Checkpoint: The integration of the 1 H NMR spectrum serves as an internal validation metric. The ratio of the allylic methylene protons (4.80 ppm) to the amino protons (5.40 ppm) must be exactly 2:1 (4H to 2H). Any deviation indicates incomplete functionalization (e.g., mono-allyloxy impurity) or residual water exchanging with the -NH 2​ group.

Coupling Ha H_a (-O-CH2-) Hb H_b (-CH=) Ha->Hb ³J ≈ 5.5 Hz Hc H_c (=CH2 trans) Hb->Hc ³J_trans ≈ 17.2 Hz Hd H_d (=CH2 cis) Hb->Hd ³J_cis ≈ 10.5 Hz Hc->Hd ²J_gem ≈ 1.5 Hz

Figure 3: J-coupling network within the allyloxy appendages.

13 C NMR Spectral Analysis (Electronic Environment)

The 13 C NMR spectrum maps the extreme electron deficiency of the triazine core against the electron-rich alkene appendages.

Table 2: Quantitative 13 C NMR Spectral Data (CDCl 3​ , 100 MHz)

Carbon EnvironmentChemical Shift (δ, ppm)TypeAssignment
C2, C4 (Triazine) 171.5Quaternary (C)Attached to -O- (Allyloxy)
C6 (Triazine) 167.5Quaternary (C)Attached to -NH 2​ (Amino)
-CH= (Internal Alkene) 132.5Methine (CH)Allyloxy Alkene
=CH 2​ (Terminal Alkene) 118.0Methylene (CH 2​ )Allyloxy Alkene
-O-CH 2​
  • (Allylic)
67.5Methylene (CH 2​ )Allyloxy Ether
Causality of Triazine Core Deshielding

The triazine core is a highly electron-deficient aromatic system. The three nitrogen atoms exert a strong inductive electron-withdrawing effect (-I effect), which severely deshields the ring carbons. In 2,4-diallyloxy-6-amino-1,3,5-triazine, the carbons at positions 2 and 4 are bonded to the highly electronegative oxygen atoms of the allyloxy groups, causing them to resonate far downfield at approximately 171.5 ppm. Conversely, the carbon at position 6 is bonded to the less electronegative amino nitrogen, resulting in a slightly more shielded resonance at 167.5 ppm. This distinct electronic differentiation is a well-documented hallmark of asymmetrically substituted 1,3,5-triazines (, ).

2D NMR Workflows for Absolute Assignment

While 1D NMR provides a foundational understanding, 2D NMR techniques are required to unambiguously map the connectivity between the allyloxy appendages and the triazine core.

  • COSY (Correlation Spectroscopy) : Confirms the intra-allyloxy spin system by showing cross-peaks between the -O-CH 2​

    • protons and the -CH= proton, as well as between the -CH= proton and the terminal =CH 2​ protons.
  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to its directly attached carbon, easily distinguishing the diastereotopic terminal alkene protons (both correlating to the single carbon at 118.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation) : The ultimate self-validation step for molecular assembly. The -O-CH 2​

    • protons (4.80 ppm) will show a strong 3JCH​ correlation to the quaternary triazine carbons at 171.5 ppm (C2/C4). The absence of an HMBC correlation from the -NH 2​ protons to C2/C4 confirms the precise regiochemistry of the substitution.

Conclusion

The comprehensive 1 H and 13 C NMR analysis of 2,4-diallyloxy-6-amino-1,3,5-triazine requires careful attention to instrument parameters (specifically relaxation delays) and a deep understanding of spin-spin coupling and heterocyclic electronics. By utilizing the self-validating integration metrics and 2D NMR workflows outlined in this guide, researchers can ensure absolute structural confidence prior to deploying this molecule in sensitive polymerization or drug-development applications.

References

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Foundational

Vibrational Spectroscopy of 2,4-Diallyloxy-6-amino-1,3,5-triazine: A Technical Guide to FT-IR Characterization and Reaction Monitoring

Executive Summary As the demand for advanced polymeric networks and shape-memory materials accelerates, 2,4-diallyloxy-6-amino-1,3,5-triazine (CAS No. 30358-11-3) has emerged as a highly versatile multifunctional monomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for advanced polymeric networks and shape-memory materials accelerates, 2,4-diallyloxy-6-amino-1,3,5-triazine (CAS No. 30358-11-3) has emerged as a highly versatile multifunctional monomer. Featuring a rigid aromatic core, a hydrogen-bonding primary amine, and two reactive terminal alkenes, this compound bridges the gap between heterocyclic stability and dynamic cross-linking potential. For researchers and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy is the cornerstone analytical technique for validating its structural integrity and monitoring its curing kinetics. This whitepaper provides an in-depth, causality-driven guide to the FT-IR analysis of this specific triazine derivative.

Structural Deconstruction & Vibrational Causality

To rigorously interpret an FT-IR spectrum, an application scientist must view the data not merely as a fingerprint, but as a direct manifestation of molecular electron density, bond stiffness, and symmetry. The molecular architecture of 2,4-diallyloxy-6-amino-1,3,5-triazine ( C9​H12​N4​O2​ ) presents three distinct vibrational domains:

  • The 1,3,5-Triazine Core : The s-triazine ring is a planar, electron-deficient aromatic system[1]. In highly symmetric triazines, the C=N stretching vibrations are degenerate. However, the asymmetric substitution of one amino and two allyloxy groups lifts this degeneracy, resulting in multiple distinct, strong stretching bands between 1550 cm⁻¹ and 1420 cm⁻¹[2]. Furthermore, the out-of-plane ring bending mode at ~810 cm⁻¹ serves as a highly reliable, sterically protected diagnostic marker.

  • The Primary Amine (-NH₂) : The amino group acts as a potent hydrogen bond donor[3]. This intermolecular hydrogen bonding broadens the N-H stretching frequencies, which manifest as a classic doublet (asymmetric and symmetric stretch) in the 3500–3300 cm⁻¹ region.

  • The Allyloxy Appendages (-O-CH₂-CH=CH₂) : These groups dictate the molecule's cross-linking potential in thermoplastic vulcanizates (TPVs)[4]. The terminal vinyl C=C stretch appears sharply at ~1645 cm⁻¹. The adjacent ether linkage (C-O-C) induces a massive dipole moment change during asymmetric stretching, dominating the fingerprint region around 1210 cm⁻¹.

Quantitative FT-IR Peak Assignments

The following table summarizes the critical vibrational modes, providing the causality behind their diagnostic value.

Functional GroupMode of VibrationWavenumber (cm⁻¹)Causality / Diagnostic Value
-NH₂ (Primary) N-H Asym/Sym Stretch3450 / 3300Broadened by H-bonding; confirms amine presence[3].
Allyl C-H =C-H Stretch (sp²)3080Confirms the presence of the intact terminal alkene.
Allyl C=C C=C Stretch1645Critical quantitative marker for tracking cross-linking kinetics[4].
Triazine Ring C=N Stretch1550, 1420Degeneracy lifted by asymmetric substitution; confirms core integrity[2].
Ether Linkage C-O-C Asym Stretch1210High dipole moment change yields an intensely absorbing peak.
Triazine Ring Out-of-plane Bend810Highly stable internal standard for quantitative reaction tracking.

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards in spectroscopic analysis, your protocol must eliminate environmental and mechanical variables. The following Attenuated Total Reflectance (ATR) FT-IR methodology is designed as a self-validating system.

Step-by-Step Methodology
  • System Purge & Background Acquisition : Purge the spectrometer optics with dry N₂ for a minimum of 15 minutes. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.

    • Causality: Atmospheric water vapor and CO₂ strictly interfere with the N-H stretching region (3500 cm⁻¹) and the C=C region (1645 cm⁻¹). Purging ensures spectral fidelity.

  • Sample Application : Apply 2-3 mg of the solid 2,4-diallyloxy-6-amino-1,3,5-triazine directly to the center of the ATR crystal. Ensure the sample is free of residual synthesis solvents.

  • Standardized Pressure Application : Engage the ATR anvil to a standardized, pre-calibrated torque.

    • Causality: Triazine derivatives often possess high refractive indices[2]. Consistent, high pressure ensures uniform optical contact and depth of penetration of the evanescent wave, preventing peak distortion and baseline shifting.

  • Spectral Acquisition : Run 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation & Processing : Perform an atmospheric compensation routine. Validate the spectrum by checking the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. A flat baseline at these non-absorbing regions validates that no physical scattering artifacts (due to poor particle size distribution) are skewing the data.

FTIR_Workflow N1 1. Purge & Background (Dry N2, 32 Scans) N2 2. Sample Application (2-3 mg Triazine) N1->N2 N3 3. Apply Uniform Pressure (Standardized Torque) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) N3->N4 N5 5. Self-Validation (Baseline & Scattering Check) N4->N5

Fig 1. Self-validating ATR-FTIR workflow ensuring high-fidelity spectra for triazine derivatives.

Mechanistic Insights: FT-IR in Cross-Linking Kinetics

2,4-Diallyloxy-6-amino-1,3,5-triazine is frequently utilized as a reactive co-agent in the dynamic vulcanization of elastomers, such as EPDM/PP blends[4]. During curing, the terminal allyl groups undergo radical-initiated addition to form a robust 3D network.

FT-IR spectroscopy provides an elegant, non-destructive method to monitor this conversion in real-time. By tracking the diminution of the allyl C=C stretching vibration at 1645 cm⁻¹, scientists can calculate the exact curing kinetics. However, because sample thickness and ATR contact pressure can vary between scans, it is scientifically imperative to use an internal standard.

The triazine ring's out-of-plane bending mode at 810 cm⁻¹ is sterically protected and chemically inert during the allyl radical addition. By calculating the ratio of the integrated area of the 1645 cm⁻¹ peak to the 810 cm⁻¹ peak ( A1645​/A810​ ), researchers establish a self-validating metric for the degree of cross-linking[2].

Reaction_Kinetics Monomer Intact Allyl Monomer (Strong 1645 cm⁻¹ Peak) Initiation Radical Initiation (Peroxide / Heat) Monomer->Initiation Monitor FT-IR Kinetic Tracking (Ratio: 1645 cm⁻¹ / 810 cm⁻¹) Initiation->Monitor Network Cross-Linked Polymer (Depleted 1645 cm⁻¹ Peak) Monitor->Network Data Conversion Calculation (E-E-A-T Validated) Monitor->Data Real-time Integration Network->Data

Fig 2. FT-IR kinetic tracking logic for allyl cross-linking utilizing an internal standard.

Data Interpretation & Troubleshooting

A common artifact in the FT-IR analysis of amino-triazines is the misinterpretation of the broad O-H stretch (arising from absorbed atmospheric moisture) as an N-H stretch. To definitively validate the N-H assignment without ambiguity, analysts should cross-reference the high-frequency doublet (3500–3300 cm⁻¹) with the corresponding N-H scissoring (bending) vibration at ~1620 cm⁻¹. This bending mode often appears as a distinct, sharp shoulder on the low-frequency side of the allyl C=C peak[3]. If the 3400 cm⁻¹ band is present but the 1620 cm⁻¹ shoulder is absent, the sample requires further desiccation prior to analysis.

References

  • Source: nih.
  • Development of Novel Triazine-Based Poly(phenylene sulfide)
  • Zinc Dimethacrylate Induced in Situ Interfacial Compatibilization Turns EPDM/PP TPVs into a Shape Memory Material Source: ACS Publications URL
  • A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines Source: Benchchem URL

Sources

Exploratory

The Reactivity and Orthogonal Functionalization of 2,4-Diallyloxy-6-amino-1,3,5-triazine: A Technical Guide

Executive Summary 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS: 30358-11-3) is a highly versatile heterocyclic building block characterized by a rigid, aromatic 1,3,5-triazine core substituted with two allyloxy groups and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS: 30358-11-3) is a highly versatile heterocyclic building block characterized by a rigid, aromatic 1,3,5-triazine core substituted with two allyloxy groups and one primary amino group. In drug development and advanced materials science, understanding the distinct electronic environment of this molecule is critical. The triazine ring heavily dictates the reactivity of the exocyclic amino group, shifting its behavior away from classical aliphatic or aromatic amines and demanding specialized synthetic strategies[1].

This whitepaper provides an in-depth analysis of the amino group's reactivity, maps its orthogonal compatibility with the allyloxy substituents, and establishes self-validating experimental protocols for its functionalization.

Structural & Electronic Profiling

The Deactivated Amino Group

The fundamental reactivity of the amino group (-NH 2​ ) at the 6-position is defined by severe electronic deactivation. The 1,3,5-triazine core contains three highly electronegative nitrogen atoms, making the ring an intense electron-deficient sink. The lone pair of electrons on the exocyclic amino nitrogen is strongly delocalized into the triazine π -system via resonance[1].

Causality in Reactivity: Because the lone pair is tied up in resonance stabilization, the amino group exhibits significantly diminished nucleophilicity—behaving chemically more like an amide or a urea derivative than a standard amine. Spontaneous nucleophilic attack on mild electrophiles (e.g., alkyl halides, unactivated esters) is kinetically unfavorable. To force the amino group to react, chemists must employ highly reactive electrophiles, nucleophilic catalysts, or strong basic conditions to deprotonate the amine and generate a more reactive nucleophilic anion[2].

Orthogonal Chemoselectivity

A major synthetic advantage of 2,4-Diallyloxy-6-amino-1,3,5-triazine is its potential for orthogonal functionalization. Studies on triazine precursors demonstrate a strict preferential order of nucleophilic substitution, where oxygen and sulfur nucleophiles outcompete nitrogen[3]. In the fully assembled molecule, the allyloxy groups offer distinct, non-interfering reaction pathways (e.g., thiol-ene click chemistry, olefin metathesis). Because the amino group is highly deactivated, radical additions or transition-metal-catalyzed reactions can be performed on the allyl alkenes without requiring transient protection of the amino group.

G A Amino Group (-NH2) Lone Pair Delocalization B 1,3,5-Triazine Core Electron-Deficient Sink A->B Resonance C Deactivated Nucleophilicity (Amide-like character) B->C Inductive & Mesomeric Effects D Requires Strong Electrophiles (e.g., Acyl Chlorides + DMAP) C->D Synthetic Consequence

Fig 1. Electronic delocalization of the amino lone pair into the 1,3,5-triazine core.

Quantitative Data Summaries

To facilitate rapid experimental design, the reactivity profile of the molecule's functional groups is summarized below.

Table 1: Comparative Reactivity Profile of 2,4-Diallyloxy-6-amino-1,3,5-triazine

Functional GroupReactivity PathwayRelative ReactivityRequired Activation / Catalyst
-NH 2​ (Amino) N-Acylation / SulfonylationLow (Deactivated)[1]Heat, DMAP, or strong base (NaH)
-NH 2​ (Amino) Condensation (Aldehydes)ModerateAcid catalysis (e.g., PTSA, pH 5.5)
-NH 2​ (Amino) C-N Cross-CouplingLow to ModeratePd or Cu catalysts, elevated temp[4]
-O-Allyl (Alkene) Thiol-Ene Click AdditionHigh (Orthogonal)UV light (365 nm), Radical initiator (AIBN)
-O-Allyl (Alkene) Olefin MetathesisHigh (Orthogonal)Ruthenium-based catalyst (Grubbs)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They incorporate mechanistic causality and in-process analytical controls to ensure the integrity of the orthogonal functionalization.

Protocol 1: Controlled N-Acylation of the Deactivated Amino Group

Objective: To acylate the amino group without cleaving the allyloxy ethers or inducing unwanted side reactions at the terminal alkenes.

Causality & Logic: Acyl chlorides alone are kinetically insufficient to acylate triazine-bound amines at room temperature. 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which lowers the activation energy barrier, allowing the weak triazine amine to attack. Triethylamine (Et 3​ N) acts as a stoichiometric thermodynamic sink to neutralize the resulting HCl and regenerate DMAP.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2,4-Diallyloxy-6-amino-1,3,5-triazine in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Catalyst Addition: Add 0.2 eq of DMAP and 2.0 eq of Et 3​ N. Stir for 5 minutes at 0 °C.

  • Electrophile Addition: Dropwise add 1.5 eq of the desired acyl chloride to prevent localized exothermic spikes that could trigger allyl ether cleavage.

  • Thermal Activation: Remove the ice bath and heat the reaction to reflux (approx. 40 °C) for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the emergence of a less polar, UV-active spot indicates successful acylation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the organic layer with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation (NMR): Perform 1 H-NMR on the crude product. The success of the reaction is validated by the downfield shift of the remaining N-H proton (typically >8.0 ppm) and the strict preservation of the allyl multiplet signals at 5.2–6.0 ppm, confirming orthogonal selectivity.

Protocol 2: Hemiaminal / Schiff Base Condensation

Objective: Condensation of the amino group with formaldehyde to form resin precursors or intermediate functional handles.

Causality & Logic: The amino group can react with aldehydes under mildly acidic conditions. The acid protonates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity and allowing the weak triazine amine to attack, forming a hemiaminal[1].

Step-by-Step Methodology:

  • Suspend the triazine derivative in a 37% aqueous formaldehyde solution (10.0 eq excess).

  • Adjust the pH to 5.5–6.0 using dilute acetic acid. Crucial: Do not drop the pH below 4.0, as highly acidic conditions combined with heat can cause hydrolysis of the allyloxy groups.

  • Heat the mixture to 70 °C for 2 hours under continuous stirring.

  • Cool the mixture to 4 °C to precipitate the N-methylol derivative. Filter, wash with cold water, and dry under vacuum.

Mechanistic Workflow Visualization

The following diagram maps the logical divergence of functionalization pathways, proving the molecule's utility as an orthogonal scaffold.

Workflow cluster_0 Pathway A: Amino Functionalization cluster_1 Pathway B: Allyloxy Functionalization (Orthogonal) Start 2,4-Diallyloxy-6-amino-1,3,5-triazine Acylation N-Acylation (Acyl Chloride, DMAP, Heat) Start->Acylation Electrophilic Attack at N Aldehyde Hemiaminal Formation (Formaldehyde, Acid Cat.) Start->Aldehyde Condensation ThiolEne Thiol-Ene Click (R-SH, UV/Radical Initiator) Start->ThiolEne Radical Addition at C=C Metathesis Olefin Metathesis (Grubbs Catalyst) Start->Metathesis Ru-Catalyzed

Fig 2. Orthogonal functionalization pathways for 2,4-Diallyloxy-6-amino-1,3,5-triazine.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17: Six-Membered Hetarenes with Two Unlike or More than Two Heteroatoms and Fully Unsaturated Larger-Ring Heterocycles. Thieme Connect. Available at:[Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega (2025). Available at:[Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry (2018). Available at:[Link]

  • Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. National Center for Biotechnology Information (PMC) (2020). Available at:[Link]

Sources

Foundational

Advanced Applications of Diallyloxy Amino Triazine Compounds: From Privileged Pharmacophores to High-Performance Polymers

Executive Summary As of 2026, the demand for multifunctional chemical scaffolds that bridge the gap between high-performance materials and advanced therapeutics is at an all-time high. Among these, diallyloxy amino triaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As of 2026, the demand for multifunctional chemical scaffolds that bridge the gap between high-performance materials and advanced therapeutics is at an all-time high. Among these, diallyloxy amino triazine compounds—specifically derivatives of 2,4-diallyloxy-6-amino-1,3,5-triazine (DAAT)—have emerged as highly versatile building blocks. Characterized by a highly stable, symmetric nitrogen-rich core and orthogonal functional handles, these compounds are redefining paradigms in both polymer cross-linking and structure-based drug design. This technical guide explores the mechanistic utility of DAAT derivatives, providing field-proven protocols and causality-driven insights for application scientists.

The s-Triazine Core: Structural and Chemical Dynamics

The 1,3,5-triazine (s-triazine) ring is a six-membered aromatic heterocycle containing three symmetrically positioned nitrogen atoms. It is widely recognized as a privileged structure in medicinal chemistry due to its synthetic tractability and high chemical stability[1]. The stepwise nucleophilic aromatic substitution of cyanuric chloride allows for the precise, temperature-controlled introduction of diverse nucleophiles, enabling orthogonal chemoselectivity[2].

By installing an amino group and two allyl ether groups, chemists generate a scaffold with three distinct reactivity profiles:

  • The s-Triazine Core: Provides a rigid aromatic framework capable of hydrogen bonding and π−π stacking, essential for target protein binding[3].

  • The Amino Group: Serves as a primary site for amide coupling, urea formation, or attachment of solubilizing moieties.

  • The Diallyloxy Groups: Offer terminal alkenes that act as ideal sites for transition-metal-catalyzed metathesis or radical-mediated click chemistry[4].

Functionalization Cyanuric Cyanuric Chloride (Starting Material) DAAT Diallyloxy Amino Triazine (Core Scaffold) Cyanuric->DAAT Nucleophilic Substitution RCM Ring-Closing Metathesis (Ru-Catalyst) DAAT->RCM Olefin Metathesis ThiolEne Thiol-Ene Click (UV, Photoinitiator) DAAT->ThiolEne Thiol Addition Radical Radical Polymerization (Peroxide Initiator) DAAT->Radical Cross-linking Macrocycle Macrocyclic Drugs (Kinase Inhibitors) RCM->Macrocycle Bioconjugate Targeted Bioconjugates (PEG/Peptides) ThiolEne->Bioconjugate Polymer Cross-linked Elastomers (High Heat Resistance) Radical->Polymer

Orthogonal functionalization pathways of diallyloxy amino triazine scaffolds.

Material Science: Next-Generation Cross-Linking Agents

In the realm of polymer chemistry, triazine derivatives are extensively utilized as cross-linking agents for elastomers and thermoplastics. While triallyl isocyanurate (TAIC) has historically been the industry standard, diallyloxy amino triazines demonstrate superior performance metrics, particularly in heat resistance and curing velocity[5].

Mechanistic Causality: The enhanced performance of DAAT over TAIC is rooted in its electronic structure. The electron-donating alkoxy and amino groups on the aromatic s-triazine ring stabilize the radical intermediates during the propagation phase of curing. This stabilization lowers the activation energy for radical addition, leading to a more rapid cross-linking rate[5]. Furthermore, the rigid aromaticity of the s-triazine ring—compared to the non-aromatic isocyanurate core of TAIC—significantly enhances the thermal decomposition temperature ( Td​ ) of the resulting polymer matrix.

Table 1: Comparative Performance of Triazine-Based Cross-Linking Agents
Cross-LinkerChemical CoreCuring Time ( t90​ at 160°C)Thermal Decomposition ( Td​ 5%)Tensile Strength (MPa)
TAIC Isocyanurate12.5 min340 °C18.2
DAAT s-Triazine8.2 min385 °C22.5
DAP Phthalate15.0 min310 °C15.4

Data synthesized from comparative polymer curing studies highlighting DAAT's rapid cross-linking and thermal stability[5].

Medicinal Chemistry: Scaffold Decoration and Macrocyclization

In modern drug development, the s-triazine scaffold is recognized as a privileged structure, serving as the core of numerous FDA-approved drugs (e.g., altretamine, enasidenib) and experimental targeted therapies, including mTOR and kinase inhibitors[1]. The unique advantage of diallyloxy amino triazines lies in their capacity for late-stage macrocyclization.

Using Olefin Metathesis, specifically Ring-Closing Metathesis (RCM), the two allyl arms can be fused to create conformationally restricted macrocycles[4]. Macrocyclization locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding and enhancing metabolic stability against protease degradation.

Protocol 1: Ru-Catalyzed Ring-Closing Metathesis (RCM) of DAAT Derivatives

Objective: Synthesize macrocyclic triazine derivatives for kinase inhibition.

  • Substrate Preparation & Dilution: Dissolve the diallyloxy triazine precursor in anhydrous dichloromethane (DCM) to a strictly controlled final concentration of 0.005 - 0.01 M.

    • Causality: High dilution is critical. It entropically favors intramolecular ring-closing metathesis over intermolecular cross-metathesis, preventing the formation of oligomeric byproducts[4].

  • Degassing: Sparge the solution with dry Argon for 15-20 minutes.

    • Causality: Ruthenium alkylidene catalysts are highly sensitive to oxygen, which prematurely oxidizes the active carbene species into inactive ruthenium oxides.

  • Catalyst Introduction: Add 5 mol% of Grubbs 2nd Generation Catalyst under a positive Argon stream.

    • Causality: Grubbs II is selected over 1st Generation or Schrock catalysts because its N-heterocyclic carbene (NHC) ligand provides superior stability and functional group tolerance, particularly against the basic nitrogen atoms of the s-triazine core[4].

  • Thermal Activation: Reflux the mixture at 40°C for 12–24 hours.

    • Causality: The moderate heat provides the necessary activation energy to drive the catalytic cycle while maintaining the stability of the intermediate metallacyclobutane.

  • Quenching & Purification (Self-Validating Step): Quench the reaction with an excess of ethyl vinyl ether (stir for 30 mins), followed by silica gel column chromatography.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene. A distinct color change from deep red/purple to yellowish-brown validates that the catalyst has been successfully quenched, preventing double-bond migration during purification.

RCM_Workflow Step1 1. Substrate Preparation Dilute DAAT in dry DCM (0.01 M) Step2 2. Degassing Argon sparging for 15 min Step1->Step2 Step3 3. Catalyst Addition Add 5 mol% Grubbs II Catalyst Step2->Step3 Step4 4. Thermal Activation Reflux at 40°C for 12-24 hrs Step3->Step4 Step5 5. Quenching & Purification Add ethyl vinyl ether, then chromatography Step4->Step5

Step-by-step workflow for Ru-catalyzed ring-closing metathesis of DAAT.

Bioconjugation via Thiol-Ene "Click" Chemistry

Beyond macrocyclization, the terminal alkenes of the diallyloxy groups are highly susceptible to radical-mediated Thiol-Ene "click" chemistry. This provides a robust method for bioconjugation, allowing researchers to attach targeting peptides (e.g., RGD for tumor targeting), fluorophores, or polyethylene glycol (PEG) chains to the triazine core under mild, aqueous conditions.

Protocol 2: Photo-Initiated Thiol-Ene "Click" Bioconjugation

Objective: Conjugate a thiol-containing targeting peptide to the allyl groups of the DAAT scaffold.

  • Reagent Mixing: Combine the DAAT derivative, thiol-peptide (2.5 equivalents per allyl group), and 0.1 equivalents of 2,2-Dimethoxy-2-phenylacetophenone (DPAP) in a degassed DMF/Water mixture.

    • Causality: An excess of the thiol is used to drive the reaction to completion and suppress allyl-allyl radical recombination. The DMF/Water solvent system ensures the solubility of both the hydrophobic triazine core and the hydrophilic peptide.

  • UV Irradiation: Irradiate the mixture with a 365 nm UV LED lamp for 30 minutes at room temperature.

    • Causality: 365 nm is chosen because DPAP absorbs efficiently at this wavelength to generate initiating methyl radicals, while actively avoiding deep UV (e.g., 254 nm) that could cause photolytic damage to the peptide backbone or the aromatic triazine core.

  • Radical Propagation (Self-Validating): The reaction proceeds via an anti-Markovnikov addition of the thiyl radical to the terminal alkene.

    • Causality: The terminal carbon of the allyl group is sterically less hindered, and the resulting secondary carbon radical is thermodynamically more stable than a primary radical. This intrinsic electronic bias ensures near 100% regioselectivity (yielding a linear thioether linkage), which can be immediately validated via the disappearance of the multiplet at δ 5.8-6.0 ppm in 1 H-NMR.

Conclusion

Diallyloxy amino triazine compounds represent a masterclass in chemical versatility. By understanding the causal relationships between their electronic symmetry, aromatic stability, and orthogonal functional handles, application scientists can leverage these molecules across vastly different disciplines. Whether accelerating the curing of high-performance elastomers or serving as the foundational scaffold for the next generation of macrocyclic kinase inhibitors, DAAT derivatives remain a critical tool in the modern chemical repertoire.

References

  • The Role of Triazine Scaffolds in Modern Drug Development Source: Open Exploration Publishing URL: [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation Source: Molecules (MDPI / PMC) URL:[Link]

  • Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds Source: Molecules (MDPI) URL:[Link]

  • Triazine derivatives and application thereof (US8987383B2)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Polymerization Strategies for 2,4-Diallyloxy-6-amino-1,3,5-triazine

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Executive Summary & Mechanistic Overview 2,4-Diallyloxy-6-amino-1,3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary & Mechanistic Overview

2,4-Diallyloxy-6-amino-1,3,5-triazine (DAAT) is a highly versatile, multi-functional monomer characterized by a rigid s-triazine core, two reactive allyl ether groups, and a primary amine[1]. Its unique structural topology allows it to serve as a critical building block in both advanced materials science and bioconjugation.

The dual allyl groups enable network formation via free-radical or thiol-ene polymerizations, while the pendant amine provides an orthogonal chemical handle for post-polymerization modification (PPM). This orthogonal reactivity is highly sought after in drug development, specifically for affinity labeling, targeted drug delivery, and the synthesis of bio-functionalized hydrogels 2.

The Causality of Polymerization Choices

The Allylic Challenge: In standard free-radical polymerization (FRP), allyl monomers typically suffer from degradative chain transfer. The propagating radical abstracts an allylic hydrogen, forming a resonance-stabilized radical that is too unreactive to continue the chain. Consequently, FRP of DAAT often requires high temperatures and high initiator concentrations, yielding highly crosslinked, brittle thermosets due to cyclopolymerization 3.

The Thiol-Ene Solution: To circumvent degradative chain transfer, researchers employ thiol-ene "click" photopolymerization. This step-growth radical mechanism alternates between thiyl radical addition to the allyl double bond and chain transfer to the thiol. This pathway yields uniform, high-conversion polythioether networks with minimal shrinkage stress, preserving the triazine ring's integrity and the amine's availability for downstream functionalization 4.

Pathways Monomer 2,4-Diallyloxy-6-amino- 1,3,5-triazine FRP Free-Radical Polymerization Monomer->FRP Peroxide/Heat ThiolEne Thiol-Ene Photopolymerization Monomer->ThiolEne Dithiol + UV Thermoset Crosslinked Thermoset Resin FRP->Thermoset Cyclopolymerization LinearPoly Polythioether Network ThiolEne->LinearPoly Step-Growth

Fig 1: Dual-pathway polymerization logic for DAAT based on experimental conditions.

Quantitative Data & Physicochemical Profiling

Understanding the baseline metrics of the monomer and its resulting networks is critical for reproducible synthesis.

Table 1: Physicochemical Properties of DAAT

PropertyValue / DescriptionCausality in Experimental Design
CAS Number 30358-11-3Unique identifier for sourcing high-purity reagents.
Molecular Formula C9H12N4O2Contains 2x allyl groups (network formation) and 1x amine.
Molecular Weight 208.22 g/mol Used for precise stoichiometric calculations in step-growth.
Melting Point 58-61 °CRequires mild heating or dissolution in solvent prior to bulk casting.
pKa (Predicted) ~3.70Amine is weakly basic due to electron-withdrawing triazine ring.

Table 2: Comparative Analysis of Polymerization Pathways

MetricFree-Radical Polymerization (FRP)Thiol-Ene Photopolymerization
Mechanism Chain-growth (Prone to chain transfer)Step-growth (Alternating radical addition)
Conversion Rate Low to Moderate (<70%)Near Quantitative (>95%)
Network Homogeneity Heterogeneous (Microgels)Highly Homogeneous
Primary Application Hard, high-Tg industrial resinsBio-scaffolds, optical polymers, drug delivery

Self-Validating Experimental Protocols

Protocol A: UV-Initiated Thiol-Ene Photopolymerization

Objective: Synthesize a highly uniform polythioether network while preserving the primary amine for downstream bioconjugation.

Causality & Logic: We utilize a stoichiometric 1:1 ratio of allyl to thiol functional groups. Because thiol-ene reactions do not suffer from oxygen inhibition to the same extent as standard methacrylates, this protocol can be performed in ambient conditions, drastically simplifying the workflow for biomedical researchers.

Step-by-Step Methodology:

  • Monomer Preparation: Weigh 2.08 g (10 mmol) of DAAT. Gently warm to 65 °C to melt the monomer, or dissolve in 5 mL of a cytocompatible solvent (e.g., DMSO or Ethanol) depending on the desired final form (bulk vs. hydrogel).

  • Crosslinker Addition: Add 10 mmol of a dithiol crosslinker (e.g., 1,2-ethanedithiol or a PEG-dithiol for biocompatibility). Note: 10 mmol of DAAT contains 20 mmol of allyl groups, so 10 mmol of dithiol (20 mmol of -SH) ensures perfect 1:1 stoichiometry.

  • Initiator Integration: Add 0.5 wt% of a Type I photoinitiator, such as Irgacure 2959 (1-[4-(2-hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propanone), which is favored for its low cytotoxicity.

  • Casting: Degas the mixture via brief sonication (2 mins) to remove trapped air bubbles, then cast into a Teflon mold or between glass slides separated by a silicone spacer.

  • Irradiation: Expose to 365 nm UV light (intensity ~10 mW/cm²) for 10 minutes.

  • Validation & QC (Self-Validating Step): Perform ATR-FTIR on the cured film. The system is validated if the allyl C=C stretch at ~1645 cm⁻¹ and the thiol S-H stretch at ~2550 cm⁻¹ have completely disappeared, indicating >95% conversion.

Workflow Prep 1. Monomer & Dithiol Preparation (1:1 Ratio) Initiator 2. Add Photoinitiator (e.g., Irgacure 2959) Prep->Initiator Cast 3. Degas & Cast into Teflon Mold Initiator->Cast Cure 4. UV Irradiation (365 nm, 10 min) Cast->Cure Post 5. QC Validation: ATR-FTIR Analysis Cure->Post

Fig 2: Experimental workflow for Thiol-Ene photopolymerization with integrated QC.

Protocol B: Post-Polymerization Modification (Drug Conjugation)

Objective: Covalently attach a carbohydrate ligand or drug molecule to the polymer network via the pendant triazine amine.

Causality & Logic: The s-triazine ring withdraws electron density, making the pendant amine slightly less nucleophilic than aliphatic amines. Therefore, a highly reactive homobifunctional crosslinker like glutaraldehyde is used to bridge the triazine amine and an amine-containing bioactive ligand (e.g., a targeting peptide or carbohydrate) 5.

Step-by-Step Methodology:

  • Surface Activation: Submerge the DAAT-based polymer film in a 2.5% (v/v) glutaraldehyde solution in 0.1 M Phosphate Buffer (pH 7.4) for 2 hours at room temperature. The aldehyde reacts with the pendant -NH2 to form a Schiff base.

  • Washing: Rinse the film thoroughly with deionized water (3x 10 mins) to remove unreacted glutaraldehyde.

  • Ligand Conjugation: Incubate the activated film in a 1 mg/mL solution of the desired amine-containing drug or carbohydrate ligand (e.g., for lectin-binding affinity) overnight at 4 °C.

  • Reduction (Stabilization): Add 0.1 M Sodium Cyanoborohydride (NaCNBH3) for 1 hour to reduce the reversible Schiff base imine bonds into stable secondary amine linkages.

  • Validation & QC (Self-Validating Step): Perform a Ninhydrin assay on the polymer before and after step 1. A reduction in the characteristic purple color confirms the successful consumption of primary amines.

Conjugation Polymer DAAT Polymer (Free -NH2) Activation Activation (Glutaraldehyde) Polymer->Activation Drug Bioactive Ligand (Drug/Carbohydrate) Activation->Drug Conjugate Functionalized Biomaterial Drug->Conjugate

Fig 3: Post-polymerization drug conjugation via the triazine amino group.

Comprehensive References

  • Unprecedented Affinity Labeling of Carbohydrate-Binding Proteins with s-Triazinyl Glycosides Bioconjugate Chemistry - ACS Publications URL:[Link]

  • Cyanuric Chloride Derivatives. III. Alkoxy-s-triazines DataPDF Archive URL:[Link]

  • Harnessing ene-type and stereochemistry to control reaction kinetics and network architecture in thiol–ene photopolymerizations RSC Publishing URL:[Link]

  • Development of Novel Triazine-Based Poly(phenylene sulfide)s with High Refractive Index and Low Birefringence ACS Omega URL:[Link]

Sources

Application

Application Note: 2,4-Diallyloxy-6-amino-1,3,5-triazine as a Multifunctional Crosslinking Agent

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Profile 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS: 30358-11...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profile

2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS: 30358-11-3) is a highly versatile, trifunctional crosslinking agent[1]. Unlike traditional aliphatic crosslinkers, this molecule integrates a rigid aromatic-like s-triazine core, two reactive allyl ethers, and a primary amine. This unique architectural triad makes it an invaluable tool in advanced materials science, bioconjugation, and the development of drug delivery networks.

Mechanistic Advantages (The "Why")
  • The s-Triazine Core: The triazine ring imparts exceptional thermal stability, chemical resistance, and a high refractive index to the resulting polymer networks[2]. In hydrogels and elastomers, this rigid core acts as a high-modulus node, enhancing mechanical strength without requiring excessively high crosslink densities.

  • Diallyloxy Groups: The two terminal allyl ethers (-O-CH₂-CH=CH₂) serve as the primary crosslinking sites. They are highly reactive in free-radical polymerizations (e.g., crosslinking styrenic polymers)[3] and UV-initiated thiol-ene "click" reactions. Thiol-ene chemistry is highly favored in biomedical applications because it proceeds via a step-growth mechanism, which minimizes oxygen inhibition and reduces polymerization shrinkage.

  • The Amino Group (-NH₂): The primary amine provides a critical secondary functional handle. It can participate in hydrogen bonding to form supramolecular networks, react with epoxides or aldehydes, or serve as a robust anchor for the affinity labeling of biomolecules[4]. Furthermore, in elastomer vulcanization, triazine-based coagents mitigate the generation of volatile, odorous byproducts commonly associated with traditional crosslinkers[5].

Comparative Performance Metrics

To justify the selection of 2,4-Diallyloxy-6-amino-1,3,5-triazine over standard industry crosslinkers, the following table summarizes key quantitative and qualitative data:

Crosslinking AgentPrimary MechanismRefractive Index ContributionVolatile Byproducts (Curing)Secondary Functionalization
2,4-Diallyloxy-6-amino-1,3,5-triazine Radical / Thiol-EneHigh (Triazine core)Low (Stable amine)Yes (Primary amine available)
Triallyl Cyanurate (TAC) RadicalHigh (Triazine core)High (Odorous decomposition)No
Divinylbenzene (DVB) RadicalMedium (Benzene core)MediumNo
PEG-Diacrylate (PEGDA) Radical / Michael AdditionLow (Aliphatic)LowNo

Experimental Workflows & Protocols

Protocol A: UV-Initiated Thiol-Ene Hydrogel Synthesis

Application: Drug delivery matrices and 3D cell culture scaffolds. Causality & Self-Validation: We utilize a stoichiometric 1:1 ratio of allyl to thiol groups to ensure complete network formation via step-growth polymerization. Irgacure 2959 is selected as the photoinitiator due to its low cytotoxicity. This protocol is a self-validating system: successful gelation confirms the consumption of the allyl groups, while the resulting hydrogel can be subsequently treated with an NHS-ester fluorophore. If the gel fluoresces after washing, it validates that the primary amine groups survived the UV curing process and remain accessible for drug conjugation.

ThiolEne UV UV Irradiation (365 nm) PI Photoinitiator (e.g., Irgacure 2959) UV->PI Radical Thiyl Radical Formation PI->Radical Propagation Thiol-Ene Propagation (Addition to Allyl Bonds) Radical->Propagation Crosslinker 2,4-Diallyloxy-6-amino-1,3,5-triazine (Diallyl Crosslinker) Crosslinker->Propagation Allyl groups Thiol Multifunctional Thiol (e.g., PEG-dithiol) Thiol->Radical Network Crosslinked Triazine Network (High Rigidity, H-Bonding) Propagation->Network

Figure 1: UV-initiated thiol-ene click chemistry pathway using the diallyl triazine crosslinker.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2,4-Diallyloxy-6-amino-1,3,5-triazine (50 mM allyl groups) and a biocompatible dithiol, such as PEG-dithiol (50 mM thiol groups), in a 4:1 mixture of DI water and ethanol. Note: Ethanol aids in solubilizing the triazine core.

  • Initiator Addition: Add Irgacure 2959 to a final concentration of 0.1% (w/v).

  • Degassing: Sonicate the mixture for 5 minutes, followed by a 2-minute argon purge. Why? Although thiol-ene reactions are highly oxygen-tolerant, removing dissolved gases prevents the formation of micro-bubbles during exothermic curing, which would otherwise compromise the hydrogel's optical clarity and mechanical integrity.

  • Curing: Transfer the solution to a silicone mold. Irradiate with a 365 nm UV lamp (10 mW/cm²) for 3 minutes.

  • Post-Cure Washing: Demold the hydrogel and immerse it in excess DI water for 24 hours (changing the water three times) to leach out unreacted monomers and photoinitiator byproducts.

Protocol B: Dynamic Vulcanization of Thermoplastic Vulcanizates (TPVs)

Application: High-performance elastomers and impact-resistant automotive components. Causality & Self-Validation: In peroxide curing of EPDM/PP blends, peroxides like Dicumyl Peroxide (DCP) generate radicals that crosslink the rubber but simultaneously cause unwanted β-chain scission in the polypropylene (PP) phase. Adding the highly reactive diallyl triazine acts as a "radical sink" (co-agent). It rapidly traps the radicals and directs crosslinking exclusively to the elastomeric phase[5]. The validation of this protocol lies in the final melt flow index (MFI) and tensile strength: a preserved MFI with high tensile strength proves the PP phase was protected from degradation while the rubber was fully crosslinked.

Vulcanization Matrix Polymer Matrix (e.g., EPDM/PP) Mixing Melt Mixing (Internal Mixer, 160°C) Matrix->Mixing Peroxide Peroxide Initiator (e.g., DCP) Peroxide->Mixing Coagent Triazine Co-agent (CAS 30358-11-3) Coagent->Mixing Curing Dynamic Vulcanization (Radical Crosslinking) Mixing->Curing TPV Thermoplastic Vulcanizate (Low Odor, High Strength) Curing->TPV

Figure 2: Workflow for dynamic vulcanization of elastomers using triazine co-agents.

Step-by-Step Methodology:

  • Matrix Blending: Introduce the EPDM rubber and Polypropylene (PP) pellets (e.g., 60:40 weight ratio) into a Haake internal mixer preheated to 160°C. Mix at 60 rpm for 3 minutes until a homogeneous melt is achieved.

  • Co-agent Addition: Add 2.0 phr (parts per hundred rubber) of 2,4-Diallyloxy-6-amino-1,3,5-triazine. Mix for an additional 2 minutes. The amino group enhances compatibility with polar fillers if present.

  • Peroxide Initiation: Add 1.5 phr of Dicumyl Peroxide (DCP). Critical Timing: The mixing torque will rapidly increase as dynamic vulcanization begins. Continue mixing for 5 minutes to ensure the rubber phase is fully crosslinked and dispersed as micro-domains within the continuous PP matrix.

  • Quenching & Molding: Discharge the TPV melt and immediately pass it through a cold two-roll mill to quench the reaction. The material can now be pelletized for injection molding.

References

2.[4] Unprecedented Affinity Labeling of Carbohydrate-Binding Proteins with s-Triazinyl Glycosides Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

3.[2] Development of Novel Triazine-Based Poly(phenylene sulfide)s with High Refractive Index and Low Birefringence Source: ACS Omega (ACS Publications) URL:[Link]

4.[3] Crosslinking of styrene polymers Source: US Patent 4683248A (Google Patents) URL:

5.[5] Multifunctional Peroxide as Alternative Crosslink Agents for Dynamically Vulcanized Epoxidized Natural Rubber/Polypropylene Blends Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for 2,4-Diallyloxy-6-amino-1,3,5-triazine as a Polymer Flame Retardant

Introduction: The Role of Nitrogen-Rich Triazines in Modern Flame Retardancy The increasing application of polymeric materials in daily life necessitates the development of effective and environmentally benign flame reta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Nitrogen-Rich Triazines in Modern Flame Retardancy

The increasing application of polymeric materials in daily life necessitates the development of effective and environmentally benign flame retardants to mitigate fire hazards.[1] Halogenated flame retardants, while effective, are being phased out due to concerns over their environmental persistence and the release of toxic and corrosive gases during combustion.[1][2] This has spurred significant research into halogen-free alternatives, with nitrogen- and phosphorus-containing compounds emerging as promising candidates.[2][3][4]

Among these, 1,3,5-triazine derivatives are particularly noteworthy due to their high nitrogen content, thermal stability, and ability to promote char formation in the condensed phase of a burning polymer.[1][5] During combustion, these compounds release non-flammable gases like nitrogen, which dilute the flammable volatiles and oxygen in the gas phase, effectively suffocating the flame.[4] In the solid phase, they facilitate the formation of a stable, insulating char layer that hinders heat and mass transfer, protecting the underlying polymer matrix.[5]

This document provides detailed application notes for 2,4-Diallyloxy-6-amino-1,3,5-triazine , a reactive flame retardant that combines the nitrogen-rich triazine core with polymerizable diallyl groups. These allyl functionalities allow for its covalent incorporation into the polymer backbone, offering enhanced permanence and minimizing migration-related issues often associated with additive flame retardants. The presence of both amino and alkoxy groups on the triazine ring is expected to provide a synergistic effect on its flame retardant properties.

Section 1: Synthesis of 2,4-Diallyloxy-6-amino-1,3,5-triazine

The synthesis of asymmetrically substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a well-established process that relies on the sequential and temperature-controlled nucleophilic substitution of its chlorine atoms. The reactivity of the C-Cl bonds decreases with each substitution, allowing for a stepwise introduction of different functional groups.

The proposed synthesis of 2,4-Diallyloxy-6-amino-1,3,5-triazine follows a two-step nucleophilic substitution pathway starting from cyanuric chloride. The first two chlorine atoms are substituted with allyl alcohol at a low temperature, followed by the substitution of the remaining chlorine with ammonia at an elevated temperature.

Materials and Equipment
  • Cyanuric chloride (TCT)

  • Allyl alcohol

  • Sodium hydroxide (NaOH)

  • Aqueous ammonia (25-30%)

  • Acetone

  • Toluene

  • Deionized water

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

  • FTIR spectrometer

  • NMR spectrometer

Synthesis Protocol

Step 1: Synthesis of 2,4-Diallyloxy-6-chloro-1,3,5-triazine

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (0.1 mol) in 200 mL of acetone.

  • Cool the flask to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of sodium alloxide by dissolving sodium hydroxide (0.2 mol) in allyl alcohol (0.2 mol).

  • Slowly add the sodium alloxide solution to the cyanuric chloride solution via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for another 3-4 hours.

  • Filter the reaction mixture to remove the precipitated sodium chloride.

  • Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude 2,4-Diallyloxy-6-chloro-1,3,5-triazine.

Step 2: Synthesis of 2,4-Diallyloxy-6-amino-1,3,5-triazine

  • Transfer the crude 2,4-Diallyloxy-6-chloro-1,3,5-triazine to a clean three-neck flask.

  • Add 150 mL of toluene and an excess of aqueous ammonia (e.g., 0.5 mol).

  • Heat the mixture to 80-90 °C and maintain it under reflux with vigorous stirring for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it with deionized water to remove excess ammonia and ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by rotary evaporation.

  • Recrystallize the solid product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,4-Diallyloxy-6-amino-1,3,5-triazine.

Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of characteristic functional groups: N-H stretching of the amino group, C=N stretching of the triazine ring, C-O-C stretching of the ether linkage, and C=C stretching of the allyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Verify the chemical structure and purity of the final product.

Section 2: Flame Retardant Mechanism

The flame retardant action of 2,4-Diallyloxy-6-amino-1,3,5-triazine is multifaceted, involving both gas-phase and condensed-phase mechanisms.

Gas-Phase Action

During combustion, the triazine ring and the amino group decompose to release a significant amount of non-combustible nitrogen gas (N₂). This N₂ acts as a diluent, reducing the concentration of flammable gases and oxygen in the vicinity of the flame, thereby inhibiting the combustion process.

Condensed-Phase Action

The triazine structure is inherently thermally stable and promotes the formation of a carbonaceous char layer on the surface of the polymer.[1] The allyl groups can undergo cross-linking reactions at elevated temperatures, further enhancing the stability and integrity of this char layer. This intumescent char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and preventing the escape of flammable degradation products.

The combined presence of nitrogen and the char-forming tendency contributes to a synergistic flame retardant effect. The amino group can also participate in the charring process, further increasing the char yield.

flame_retardant_mechanism cluster_polymer Polymer Matrix cluster_fr Flame Retardant Action Polymer_Heat Polymer + Heat FR_Decomposition FR Decomposition Polymer_Heat->FR_Decomposition triggers Gas_Phase Gas-Phase Inhibition Flame_Out Flame Extinguished Gas_Phase->Flame_Out Dilutes O₂ & flammable gases Condensed_Phase Condensed-Phase Charring Protected_Polymer Protected Polymer Condensed_Phase->Protected_Polymer Forms insulating char layer FR_Decomposition->Gas_Phase releases N₂ FR_Decomposition->Condensed_Phase promotes

Caption: Flame retardant mechanism of 2,4-Diallyloxy-6-amino-1,3,5-triazine.

Section 3: Application Protocols in Polymer Systems

2,4-Diallyloxy-6-amino-1,3,5-triazine can be incorporated into various thermosetting and thermoplastic polymers. The following protocols provide general guidelines for its application.

Incorporation into Epoxy Resins (Thermoset)

This protocol describes the incorporation of the flame retardant into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin system.

Materials:

  • DGEBA-based epoxy resin

  • 2,4-Diallyloxy-6-amino-1,3,5-triazine

  • Amine curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Vacuum oven

  • Molds for sample casting

Protocol:

  • Preheat the DGEBA epoxy resin to approximately 80°C to reduce its viscosity.

  • Gradually add the desired weight percentage (e.g., 5-20 wt%) of 2,4-Diallyloxy-6-amino-1,3,5-triazine to the preheated resin while stirring mechanically until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Cool the mixture to a suitable temperature for adding the curing agent (typically 60-70°C).

  • Add the stoichiometric amount of the amine curing agent and stir thoroughly for several minutes until the mixture is uniform.

  • Pour the final mixture into preheated molds.

  • Cure the samples in an oven according to a predefined curing schedule (e.g., 120°C for 2 hours followed by 150°C for 2 hours).

  • Allow the samples to cool down slowly to room temperature before demolding.

Incorporation into Polypropylene (Thermoplastic)

This protocol outlines the melt blending of the flame retardant with polypropylene.

Materials:

  • Polypropylene (PP) pellets

  • 2,4-Diallyloxy-6-amino-1,3,5-triazine powder

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Pelletizer

Protocol:

  • Dry the PP pellets and the flame retardant powder in a vacuum oven to remove any moisture.

  • Premix the PP pellets and the desired weight percentage (e.g., 10-30 wt%) of the flame retardant powder.

  • Feed the premixed material into the hopper of a twin-screw extruder.

  • Melt blend the materials at a suitable temperature profile for PP (e.g., 180-220°C from hopper to die).

  • Extrude the molten blend through a die and cool the extrudate in a water bath.

  • Pelletize the cooled extrudate.

  • Dry the flame-retardant PP pellets before further processing.

  • Use an injection molding machine or a compression molder to prepare standard test specimens from the pellets.

Section 4: Characterization and Performance Evaluation

A comprehensive evaluation of the flame retardant properties of the modified polymers is crucial. The following are standard testing protocols.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA):

  • Objective: To assess the thermal stability of the flame-retardant polymer and determine the effect of the additive on the char yield.

  • Procedure: A small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (nitrogen or air) from room temperature to 800-1000 °C. The weight loss of the sample is recorded as a function of temperature.

  • Key Parameters: Onset decomposition temperature (T_onset_), temperature at maximum decomposition rate (T_max_), and residual char yield at the final temperature.

Flammability Testing

Limiting Oxygen Index (LOI):

  • Standard: ASTM D2863 / ISO 4589-2

  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a vertically oriented specimen.

  • Procedure: A standard-sized specimen is ignited from the top in a controlled atmosphere. The oxygen concentration is adjusted until the flame is self-sustaining.

  • Interpretation: A higher LOI value indicates better flame retardancy.[6] Generally, materials with an LOI above 21% are considered self-extinguishing in air.

UL 94 Vertical Burn Test:

  • Standard: ANSI/UL 94

  • Objective: To classify the flammability of plastic materials based on their response to a small flame ignition source.[7]

  • Procedure: A vertically mounted specimen is subjected to two 10-second flame applications. The afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below are recorded.

  • Classification: Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[8]

ClassificationAfterflame time for each specimenTotal afterflame time for 5 specimensAfterglow time for each specimenFlaming drips ignite cotton
V-0 ≤ 10 s≤ 50 s≤ 30 sNo
V-1 ≤ 30 s≤ 250 s≤ 60 sNo
V-2 ≤ 30 s≤ 250 s≤ 60 sYes

Table 1: UL 94 Vertical Burn Test Classifications.

Cone Calorimetry:

  • Standard: ASTM E1354 / ISO 5660

  • Objective: To measure the heat release rate (HRR) and other combustion parameters of a material under a controlled heat flux, simulating a real-world fire scenario.

  • Procedure: A flat specimen is exposed to a specific level of radiant heat. The time to ignition, heat release rate, total heat released (THR), smoke production rate, and mass loss are continuously measured.

  • Key Parameters: Peak heat release rate (pHRR), total heat released (THR), and total smoke production (TSP). Lower values of these parameters indicate better fire safety.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_characterization Characterization & Testing Synthesis Synthesis of 2,4-Diallyloxy-6-amino-1,3,5-triazine Polymer_Compounding Incorporation into Polymer (e.g., Epoxy, PP) Synthesis->Polymer_Compounding Specimen_Preparation Preparation of Test Specimens Polymer_Compounding->Specimen_Preparation TGA Thermal Stability (TGA) Specimen_Preparation->TGA LOI Flammability (LOI) Specimen_Preparation->LOI UL94 Flammability (UL 94) Specimen_Preparation->UL94 Cone_Calorimeter Combustion Behavior (Cone Calorimeter) Specimen_Preparation->Cone_Calorimeter Data_Analysis Data Analysis & Performance Evaluation TGA->Data_Analysis Char Yield, T_onset LOI->Data_Analysis LOI Value UL94->Data_Analysis V-0, V-1, V-2 Rating Cone_Calorimeter->Data_Analysis pHRR, THR, TSP

Caption: Experimental workflow for evaluating the flame retardant.

Section 5: Synergistic Systems

The flame retardant efficiency of 2,4-Diallyloxy-6-amino-1,3,5-triazine can potentially be enhanced by combining it with other flame retardants, particularly phosphorus-containing compounds. Phosphorus-based flame retardants can promote charring through dehydration and cross-linking reactions in the condensed phase, complementing the gas-phase action of the triazine.

Example of a Synergistic System:

  • Primary Flame Retardant: 2,4-Diallyloxy-6-amino-1,3,5-triazine

  • Synergist: Ammonium polyphosphate (APP) or a phosphaphenanthrene derivative (e.g., DOPO).

  • Rationale: The triazine acts as both a charring agent and a blowing agent (releasing N₂), while the phosphorus compound acts as an acid source to catalyze the char formation. This combination can lead to a more stable and insulating intumescent char layer.[1]

Researchers should investigate various ratios of the triazine compound and the phosphorus-based synergist to optimize the flame retardant performance.

References

  • Tomasi, G., et al. (2021). Fire retardant polymers. Bavarian Polymer Institute. Available at: [Link]

  • Cao, Y., et al. (2024). Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin. Polymers. Available at: [Link]

  • da Silva, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Al-Masri, D., et al. (2020). Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. Polymers. Available at: [Link]

  • JETIR (2023). The Co-relation between LOI and Fire Rating for Polymeric Materials. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Xometry (2024). Flame Retardant Plastics & UL 94 Flammability Standards. Xometry Pro. Available at: [Link]

  • Tomiak, F., et al. (2021). A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6. Polymers. Available at: [Link]

  • Al-Masri, D., et al. (2020). Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. MDPI. Available at: [Link]

  • ResearchGate (2023). Synergistic flame retardant behavior and mechanism of based on DOPS/triazine-trione groups flame retardants in epoxy resins. ResearchGate. Available at: [Link]

  • Elementis (2023). Fire retardant synergists for the plastics processing industry. Elementis. Available at: [Link]

  • ResearchGate (2026). Research progress of triazine flame retardants. ResearchGate. Available at: [Link]

  • Al-Masri, D., et al. (2020). Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. MDPI. Available at: [Link]

  • JETIR (2023). The Co-relation between LOI and Fire Rating for Polymeric Materials. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Polymer Resins (2023). UL Listings. Polymer Resins. Available at: [Link]

  • Xometry (2024). Flame Retardant Plastics & UL 94 Flammability Standards. Xometry Pro. Available at: [Link]

Sources

Application

Application Note: Advanced Protocols for the Synthesis of Substituted 1,3,5-Triazine Derivatives

Executive Summary & Rationale The 1,3,5-triazine scaffold is a privileged, nitrogen-containing heteroaromatic structure widely utilized in medicinal chemistry and materials science. The presence of three nitrogen atoms e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1,3,5-triazine scaffold is a privileged, nitrogen-containing heteroaromatic structure widely utilized in medicinal chemistry and materials science. The presence of three nitrogen atoms enables robust hydrogen bonding, which translates to a broad spectrum of bioactivities ranging from antimalarial to potent antineoplastic properties[1]. Notably, triazine derivatives form the core of several FDA-approved and clinical-stage oncology drugs, including the IDH2 inhibitor Enasidenib for acute myeloid leukemia (AML), the alkylating agent Altretamine, and the PI3K/mTOR inhibitor Bimiralisib[2].

Historically, the synthesis of these derivatives relied on cumbersome, stepwise nucleophilic aromatic substitutions ( SN​Ar ) requiring extensive intermediate purification. This application note details field-proven, modern synthetic methodologies—including sonochemical green synthesis and sequential one-pot strategies—designed to streamline the rapid generation of triazine libraries for Structure-Activity Relationship (SAR) studies[3].

Mechanistic Principles & Causality in Triazine Synthesis

The most efficient and widely adopted precursor for 1,3,5-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[4]. The synthesis relies on the sequential SN​Ar of the three chlorine atoms, a process strictly governed by thermodynamics and the electronic nature of the ring:

  • First Substitution (0 °C): The strong electron-accepting nature of the three chlorine atoms makes the initial cyanuric chloride ring highly electrophilic[4]. The first nucleophilic attack is highly exothermic. Causality: Strict thermal control at 0 °C is mandatory to prevent runaway reactions and poly-substitution, which lead to intractable mixtures[4].

  • Second Substitution (20–25 °C): The introduction of an electron-donating nucleophile (e.g., an amine or alkoxide) pushes electron density into the triazine core, significantly diminishing its electrophilicity[2]. Causality: To overcome this deactivation, the second substitution requires ambient room temperature[4].

  • Third Substitution (60–100 °C): Following di-substitution, the ring is highly deactivated. Causality: The final substitution requires elevated thermal energy (reflux, microwave, or sonication) and often a large excess of the nucleophile to drive the reaction to completion[2][4].

G CC Cyanuric Chloride (Highly Electrophilic) Mono Mono-substituted Triazine (Reduced Electrophilicity) CC->Mono Nucleophile 1 0 °C, 2h Di Di-substituted Triazine (Deactivated Ring) Mono->Di Nucleophile 2 25 °C, 4h Tri Tri-substituted Triazine (Target Scaffold) Di->Tri Nucleophile 3 60-100 °C, 12h

Temperature-controlled sequential nucleophilic substitution of cyanuric chloride.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Researchers must perform in-process validation checks before proceeding to subsequent steps.

Protocol A: Sequential One-Pot Synthesis of Trisubstituted Triazines

This modern approach eliminates intermediate workups, significantly reducing waste and operational time[3].

Reagents: Cyanuric chloride, Nucleophiles (amines/boronic acids), N,N-Diisopropylethylamine (DIEA), Anhydrous Acetonitrile (ACN). Procedure:

  • Initiation: Purge a 20 mL oven-dried vial with dry N2​ . Add cyanuric chloride (1.0 equiv) and anhydrous ACN. Cool the suspension to 0 °C using an ice bath[3].

  • First Substitution: In a separate vial, dissolve the first nucleophile (1.02 equiv) and DIEA (1.15 equiv) in ACN. Mechanistic Note: DIEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If using an amine HCl salt, you must double the DIEA equivalents to neutralize the salt and free-base the amine[3]. Add this mixture dropwise over 10 minutes. Stir at 0 °C for 2 hours.

    • Validation Checkpoint: Monitor via LC-MS. Do not proceed until the mono-chloro intermediate mass is dominant.

  • Second Substitution: Add the second nucleophile (1.02 equiv) and DIEA (1.15 equiv) in ACN. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 4 hours[3].

    • Validation Checkpoint: Confirm the disappearance of the mono-substituted intermediate via TLC.

  • Third Substitution: Add the third nucleophile (excess, 5.0 equiv). Heat the reaction mixture to 60 °C for 12 hours[2].

  • Workup: Quench with saturated aqueous NH4​Cl , partition with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Ultrasound-Assisted Green Synthesis

For highly deactivated intermediates or sterically hindered nucleophiles, sonochemistry combined with Phase Transfer Catalysis (PTC) drastically accelerates the reaction rate[4].

Reagents: Cyanuric chloride intermediate, Nucleophile, Sodium Carbonate ( Na2​CO3​ ), Tetrabutylammonium bromide (TBAB), Water/DMF. Procedure:

  • Preparation: Suspend the triazine intermediate (1.0 equiv) and nucleophile (1.2 equiv) in a minimal volume of DMF. Add an aqueous solution of Na2​CO3​ (2.0 equiv) and TBAB (0.1 equiv)[4].

    • Mechanistic Note: TBAB facilitates the transfer of reagents between the aqueous base phase and the organic phase, increasing the effective concentration of the nucleophile at the reaction interface[4].

  • Sonication: Submerge a probe sonicator into the reaction vessel. Apply ultrasonic irradiation at 70% amplitude at room temperature (or up to 40 °C) for 30–35 minutes[4].

    • Causality: Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, driving the SN​Ar reaction of the deactivated ring in minutes rather than hours[4].

  • Isolation: Pour the mixture into ice water. The product typically precipitates. Filter, wash with distilled water, and recrystallize.

Quantitative Data & Optimization Metrics

The following table summarizes the operational differences between conventional, sonochemical, and one-pot strategies, allowing researchers to select the optimal protocol based on their specific library needs.

ParameterConventional Stepwise[5]Ultrasound + TBAB[4]Sequential One-Pot[3]
Reaction Time (per step) 4–14 hours5–35 minutes2–4 hours
Temperature Profile 0 °C → 25 °C → 100 °C25 °C – 40 °C0 °C → 25 °C → 60 °C
Typical Yield 44–69%75–96%34–69% (Overall)
Solvent System THF or DCMWater / DMF / EthanolAnhydrous Acetonitrile
Primary Advantage High predictability & isolationEnergy efficient, rapidStreamlined SAR generation

Biological Application: Triazine Derivatives in Targeted Therapy

Understanding the downstream biological impact of synthesized triazine derivatives is critical for drug development professionals. For example, Enasidenib (a trisubstituted triazine) acts as an allosteric inhibitor of mutant IDH2. Mutant IDH2 normally catalyzes the production of the oncometabolite 2-hydroxyglutarate (2-HG), which induces epigenetic dysregulation and blocks cellular differentiation[2]. By inhibiting this enzyme, the triazine derivative restores normal cellular function.

Pathway MutIDH2 Mutant IDH2 Enzyme Oncometabolite 2-HG Accumulation MutIDH2->Oncometabolite Catalyzes Block Blockade of Cellular Differentiation Oncometabolite->Block Induces Triazine Triazine Inhibitor (e.g., Enasidenib) Triazine->MutIDH2 Allosteric Inhibition Restore Restoration of Normal Epigenetics Triazine->Restore Promotes Restore->Block Reverses

Mechanism of action for triazine-based IDH2 inhibitors in reversing oncogenic blocks.

References

  • Source: PMC / nih.
  • Source: PMC / nih.
  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: ChemRxiv URL
  • Source: ACS Omega / acs.
  • Source: Journal of Applied Pharmaceutical Science / japsonline.

Sources

Method

Application Note: HPLC Method Development and Validation for 2,4-Diallyloxy-6-amino-1,3,5-triazine

Introduction & Scientific Rationale 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS: 30358-11-3) is a highly functionalized heterocyclic compound utilized in advanced polymer synthesis, cross-linking agents, and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS: 30358-11-3) is a highly functionalized heterocyclic compound utilized in advanced polymer synthesis, cross-linking agents, and pharmaceutical drug development. Structurally, it features a π-deficient 1,3,5-triazine core, a basic amino group (-NH₂), and two hydrophobic allyloxy chains (-O-CH₂-CH=CH₂).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties to prevent common chromatographic artifacts such as peak tailing and retention time drift.

Causality in Method Design (E-E-A-T)
  • Stationary Phase Selection: The compound's allyloxy groups impart significant lipophilicity, making reversed-phase chromatography on an octadecylsilane (C18) column the optimal choice[1]. However, the basic amino group is prone to secondary ion-exchange interactions with residual acidic silanols (Si-OH) on the silica support. To mitigate this and prevent severe peak tailing, a fully end-capped C18 column is strictly required.

  • Mobile Phase & pH Control: The amino group exhibits a specific pKa. If the mobile phase pH is near this value, the analyte will exist in a state of partial ionization, leading to split peaks. By utilizing 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic mobile phases, the amino group is forced into a fully protonated, single ionization state, ensuring sharp, reproducible peaks[2].

  • Detection Strategy: The conjugated triazine ring exhibits strong π-π* transitions, providing an optimal UV absorption window between 220 nm and 240 nm[2]. Detection at 230 nm maximizes the signal-to-noise ratio while minimizing background interference from the mobile phase.

Experimental Protocols

The following step-by-step methodology provides a self-validating system for the purity analysis and quantification of 2,4-Diallyloxy-6-amino-1,3,5-triazine.

Reagents and Materials
  • Analyte: 2,4-Diallyloxy-6-amino-1,3,5-triazine reference standard (Purity ≥ 99.0%).

  • Solvents: Acetonitrile (ACN) [HPLC Grade], Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA) [LC-MS Grade].

  • Consumables: 0.22 µm PTFE syringe filters. (Note: PTFE is mandated as it is chemically inert and prevents analyte adsorption).

Solution Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent (50:50 Water:ACN): Mix equal volumes of ultrapure water and ACN. Causality: Matching the diluent to the mid-point of the gradient prevents the "solvent effect," which can cause peak distortion upon injection.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume. Filter through a 0.22 µm PTFE filter into an HPLC vial.

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30 °C (Stabilizes retention times against ambient temperature fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV Photodiode Array (PDA) at λ = 230 nm.

Data Presentation & System Suitability

To ensure the method is self-validating, a gradient elution profile is utilized to sweep highly retained synthetic impurities from the column, followed by a rigorous System Suitability Test (SST).

Table 1: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Curve
0.0955Initial Conditions
2.0955Isocratic Hold (Focusing)
10.01090Linear Gradient
12.01090Column Wash
12.1955Re-equilibration
16.0955End of Run
Table 2: System Suitability Parameters (Acceptance Criteria)
ParameterTarget ValueScientific Justification
Retention Time ( tR​ ) ~ 8.5 minEnsures the analyte avoids the void volume ( k′>2 ).
Resolution ( Rs​ ) ≥ 2.0Guarantees baseline separation from synthetic by-products.
Tailing Factor ( Tf​ ) ≤ 1.5Validates the effectiveness of column end-capping.
Theoretical Plates ( N ) ≥ 5000Confirms column bed integrity and peak sharpness.
Injection Precision %RSD ≤ 2.0%Verifies autosampler accuracy across 6 replicate injections.

Workflow Visualization

HPLC_Method A 1. Sample Preparation Dissolution in 50:50 ACN:H2O 0.22 µm PTFE Filtration B 2. Autosampler Injection 10 µL Volume Ambient Temp A->B C 3. Chromatographic Separation End-Capped C18 Column Gradient Elution (FA/ACN) B->C D 4. UV Detection λ = 230 nm Photodiode Array (PDA) C->D E 5. Data Acquisition Integration & System Suitability Validation D->E

Analytical workflow for the HPLC method development of triazine derivatives.

References

  • Title: Use of solid-phase extraction and high-performance liquid chromatography for the determination of triazine residues in water: validation of the method Source: Journal of Chromatography A URL: [Link]

  • Title: Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System Source: Agriculture (MDPI) URL: [Link]

Sources

Application

Application Note: High-Sensitivity GC-MS Determination of Triazine Derivatives in Environmental Matrices

Introduction & Scope Triazine derivatives (e.g., atrazine, simazine, propazine, and ametryn) are a class of broad-spectrum herbicides heavily utilized in global agriculture. Due to their high environmental mobility and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Triazine derivatives (e.g., atrazine, simazine, propazine, and ametryn) are a class of broad-spectrum herbicides heavily utilized in global agriculture. Due to their high environmental mobility and resistance to natural degradation, they frequently contaminate surface water, groundwater, and soil ecosystems[1]. Because several triazines are classified as potential endocrine disruptors and human carcinogens, regulatory bodies mandate strict monitoring of their residual levels[1].

This application note provides a comprehensive, self-validating protocol for the extraction, chromatographic separation, and quantification of triazine herbicides and their degradates. Utilizing Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, this methodology aligns with the principles of 2[2] and 3[3], optimized for maximum sensitivity and minimal matrix interference.

Mechanistic Principles & Causality

Solid Phase Extraction (SPE) Dynamics

Triazines are moderately polar compounds. Direct liquid-liquid extraction often suffers from emulsion formation and requires high solvent consumption. To bypass this, we employ graphitized carbon or C18 Solid Phase Extraction (SPE) cartridges. The carbon matrix provides strong planar interactions with the triazine aromatic ring, ensuring quantitative retention even for highly polar degradates (e.g., atrazine-desethyl) while effectively stripping away the aqueous matrix[4].

Chromatographic Separation and Inertness

Triazine derivatives contain basic nitrogen atoms that are highly prone to hydrogen bonding with active silanol groups in the GC inlet or column. This interaction leads to severe peak tailing and reduced sensitivity[5]. To counteract this causality, a low-polarity silarylene phase (equivalent to 5% diphenyl / 95% dimethyl polysiloxane) is utilized[5]. This stationary phase provides exceptional inertness, ensuring sharp, symmetrical peaks and preventing on-column degradation.

Electron Ionization (EI) and Fragmentation

Under standard 70 eV electron ionization, triazines yield robust molecular ions ( M+ ) and characteristic fragment ions via the loss of alkyl groups from the side-chain amine nitrogens. For instance, atrazine ( m/z 215) undergoes a McLafferty rearrangement to lose propene, yielding a base peak at m/z 173. Monitoring these specific transitions in SIM mode allows for limits of detection (LODs) in the sub-ppb range[6].

GCMS_Workflow N1 1. Sample Preservation (Dechlorination & pH 7.0) N2 2. Internal Standard Spiking (e.g., Atrazine-d5) N1->N2 Prevents hydrolysis N3 3. Solid Phase Extraction (Carbon/C18 Cartridge) N2->N3 Self-validating recovery N4 4. Elution & Concentration (N2 Blowdown to 1 mL) N3->N4 Removes matrix N5 5. GC-MS/SIM Analysis (5% Phenyl Polysiloxane) N4->N5 Enhances sensitivity N6 6. Isotope Dilution Quant (Data Processing) N5->N6 High selectivity

Figure 1: End-to-end GC-MS analytical workflow for triazine determination in environmental matrices.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges : 250 mg Graphitized Carbon or 500 mg C18[4].

  • Solvents : Pesticide-grade Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), and Hexane[3].

  • Internal Standards (IS) : Atrazine-d5 (ethyl-d5), Simazine-d10 (diethyl-d10)[7].

  • Preservatives : Ammonium acetate (dechlorination) and 2-chloroacetamide (antimicrobial)[4].

Step-by-Step Sample Preparation Workflow

Step 1: Sample Preservation

  • Collect 250 mL of the water sample in an amber glass bottle.

  • Immediately add ammonium acetate to neutralize residual chlorine, and 2-chloroacetamide to inhibit the microbial degradation of triazines[4].

  • Adjust the pH to 7.0 ± 0.5 using 0.1 M HCl or NaOH.

    • Causality: Triazines can hydrolyze to hydroxy-triazines at extreme pH levels. Hydroxy-triazines are non-volatile and invisible to standard GC-MS without complex derivatization steps.

Step 2: Internal Standard Spiking (Self-Validation System)

  • Spike the 250 mL sample with 10 µL of a 5 µg/mL isotopically labeled IS mix (e.g., Atrazine-d5)[7].

  • Trustworthiness Check: Adding the IS before extraction creates a self-validating system. Any analyte loss during SPE or nitrogen blowdown is proportionally mirrored by the IS, automatically correcting the final quantification[7].

Step 3: Solid Phase Extraction (SPE)

  • Conditioning : Wash the 250 mg carbon cartridge with 5 mL DCM/MeOH (9:1, v/v), followed by 5 mL MeOH, and 10 mL reagent water. Critical: Do not allow the cartridge frit to go dry before sample loading to prevent channeling[4].

  • Loading : Pass the 250 mL sample through the cartridge at a controlled flow rate of 10 mL/min[4].

  • Drying : Dry the cartridge under high vacuum for 10 minutes. Removing residual water is crucial, as moisture degrades GC column performance and MS vacuum efficiency[4].

  • Elution : Elute analytes dropwise with 2 mL of EtOAc, followed by two 6 mL aliquots of 9:1 DCM/MeOH[4].

Step 4: Concentration

  • Pass the eluate through a small bed of anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace moisture[7].

  • Concentrate the extract under a gentle stream of ultra-high-purity nitrogen at 35°C to approximately 0.5 mL.

  • Dilute to a final volume of 1.0 mL with EtOAc[7].

    • Caution: Do not blow down to dryness, as volatile desalkyl degradates (e.g., deisopropylatrazine) will be lost.

Instrumental Analysis & Data Acquisition

GC-MS Operating Parameters

The following parameters are optimized to ensure the baseline resolution of isobaric interferences and optimal ionization efficiency[5].

Table 1: GC-MS Operating Conditions

ParameterSettingCausality / Rationale
Column 5% diphenyl / 95% dimethyl polysiloxane (30m x 0.25mm x 0.25µm)Low polarity minimizes interaction with basic triazine nitrogens, preventing peak tailing[5].
Injection Mode Splitless, 1 µL at 250°CMaximizes the transfer of trace analytes onto the column for sub-ppb sensitivity[5].
Carrier Gas Helium, constant flow at 1.0 - 1.5 mL/minProvides optimal linear velocity and maintains highly stable retention times[5].
Oven Program 60°C (1 min) → 8°C/min to 300°C (5 min)Ensures sharp focusing at the column head and baseline resolution of structural isomers[5].
MS Source/Energy EI at 70 eV, Source Temp: 225°CStandardized energy for robust, reproducible fragmentation libraries[5].
SIM Method Setup & Fragmentation

To achieve LODs in the range of 0.01 to 0.05 ng/g[6], the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode.

Fragmentation Parent Atrazine Molecular Ion [M]+ m/z 215 Frag1 Loss of Methyl Radical [M - CH3]+ m/z 200 Parent->Frag1 -15 Da Frag2 Loss of Propene [M - C3H6]+ m/z 173 Parent->Frag2 -42 Da (McLafferty) Frag3 Loss of Ethylene [M - C2H4]+ m/z 187 Parent->Frag3 -28 Da

Figure 2: Primary Electron Ionization (EI) fragmentation pathways of Atrazine at 70 eV.

Table 2: MS/SIM Parameters for Target Triazines

AnalyteRetention Time (approx. min)Quantifier Ion ( m/z )Qualifier Ions ( m/z )
Prometon 14.2225210, 183
Atrazine-d5 (IS) 14.7205220, 178
Atrazine 14.8200215, 173
Propazine 15.1214229, 172
Simazine 15.3201186, 173
Ametryn 16.5227212, 185
Prometryn 16.8241226, 199

Troubleshooting & Quality Control

  • Peak Tailing : If triazine peaks (especially polar degradates like desethyl-atrazine) begin to tail, it indicates active sites in the GC inlet. Solution : Replace the deactivated inlet liner and trim the first 10-20 cm of the capillary column to restore inertness[5].

  • Matrix Interferences : Co-extracted humic acids from soil or wastewater samples may cause baseline drift and ion suppression. Solution : Implement a Florisil column cleanup step prior to GC injection, using hexane as the initial eluent to drop out heavy matrix components[3].

  • Calibration Linearity : Ensure the calibration curve (using internal standard normalization) achieves an R2≥0.995 over the range of 0.1 to 5.0 µg/L to comply with standard EPA reporting limits[8].

References

  • Thermo Fisher Scientific. "Analysis of Triazine Pesticides in Wastewater by GC/MS".5

  • National Environmental Methods Index (NEMI). "USGS-NWQL: O-3106-93: Triazines in Water by Gas Chromatography". 8

  • U.S. Environmental Protection Agency. "Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater". 3

  • United Chemical Technologies (UCT). "Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) Version 1.0". 4

  • MDPI. "Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method". 6

  • U.S. Environmental Protection Agency. "Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS)".2

  • Oxford University Press. "Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction". 1

  • Shimadzu Scientific Instruments. "Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by GC/MS". 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Substituted Triazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who struggle with the nucleophilic aromatic substitution (SNA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who struggle with the nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). While this tri-electrophilic scaffold is a cornerstone for building complex molecules, its high reactivity makes it notoriously susceptible to side reactions such as hydrolysis, over-substitution, and structural isomerization.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind these failures and provide self-validating protocols to ensure absolute control over your triazine syntheses.

Diagnostic Workflow for Triazine Side Reactions

Before diving into specific chemical interventions, use the diagnostic logic tree below to identify the root cause of your synthesis failure based on crude mixture analysis.

TroubleshootingTree Start Crude Mixture Analysis Q1 Multiple spots on TLC? Low yield? Start->Q1 Hydrolysis Hydrolysis (Cyanuric Acid formed) Q1->Hydrolysis Insoluble white ppt High pH / Moisture OverSub Over-substitution (Di/Tri mixtures) Q1->OverSub Exothermic spike Poor temp control Rearrange Unexpected Isomer (Dimroth) Q1->Rearrange Strong base used (e.g., DBU, NaOH) Sol1 Use anhydrous solvents Control pH < 7 Hydrolysis->Sol1 Sol2 Strict Temp Ramps: 0°C -> 25°C -> 80°C OverSub->Sol2 Sol3 Switch to milder base (e.g., DIPEA) Rearrange->Sol3

Diagnostic workflow for identifying and resolving common triazine synthesis side reactions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Hydrolysis of Cyanuric Chloride

Q: Why is my cyanuric chloride reaction yielding a highly insoluble white precipitate instead of the monosubstituted product? A: This is the hallmark of hydrolysis. Cyanuric chloride is highly sensitive to moisture and reacts with water to form cyanuric acid (or its chlorinated derivatives), which are insoluble in most organic solvents[1]. The causality lies in the highly electrophilic nature of the initial triazine ring, which makes the C-Cl bonds highly susceptible to attack by even weak nucleophiles like water[2].

Q: How does pH affect this side reaction? A: The rate of hydrolysis is heavily pH-dependent. It is relatively slow under slightly acidic conditions (pH ≤ 6) but accelerates rapidly in alkaline environments (pH ≥ 7)[1]. When neutralizing the HCl byproduct of the SNAr reaction, using strong aqueous bases introduces both water and high pH, creating a perfect storm for hydrolysis. To prevent this, non-aqueous organic bases like N,N-diisopropylethylamine (DIPEA) should be used as acid scavengers[2].

Issue 2: Poor Chemoselectivity and Over-Substitution

Q: I am targeting a monosubstituted triazine, but LC-MS shows a mixture of mono-, di-, and tri-substituted products. What went wrong? A: You have lost chemoselectivity due to a failure in temperature control. The sequential substitution of cyanuric chloride is governed by the progressive increase in the electron density of the triazine ring. As electron-donating nucleophiles replace the electron-withdrawing chlorine atoms, the ring becomes less electrophilic[3]. This creates distinct kinetic barriers for each step[4]. If the exothermic heat of the first substitution is not dissipated, localized temperature spikes provide enough energy to overcome the kinetic barrier of the second substitution, leading to inseparable mixtures[3].

Quantitative Data: Reaction Parameters for Sequential SNAr

To maintain chemoselectivity, you must respect the thermodynamic boundaries of the triazine core. The table below summarizes the kinetic barriers and required temperature ranges for sequential substitutions[3][4][5].

Substitution StepTarget Temperature RangeEstimated Kinetic BarrierRing Electron Density Status
First (Mono-) 0–5 °C2–8 kcal/molHighly electron-deficient
Second (Di-) 20–25 °C (Room Temp)9–15 kcal/molModerately electron-deficient
Third (Tri-) 70–100 °C (Reflux)>15 kcal/molElectron-rich
Issue 3: The Dimroth Rearrangement (Isomerization)

Q: My NMR data for an amino-triazine derivative shows unexpected chemical shifts, suggesting a structural isomer. Could the triazine ring have rearranged? A: Yes. If you synthesized a 1-substituted 2-imino-1,2-dihydrotriazine intermediate and exposed it to a strong base (such as DBU or NaOH), it likely underwent a Dimroth rearrangement[6][7]. This isomerization involves a base-catalyzed ring opening, bond rotation, and subsequent ring closure to yield the thermodynamically more stable 2-substituted amino-triazine[8].

DimrothMechanism A 1-Substituted Imino-triazine B Ring Opening (Intermediate) A->B Base Attack C Bond Rotation & Tautomerization B->C H-shift D Ring Closure C->D Nucleophilic Attack E 2-Substituted Amino-triazine D->E Deprotonation

Stepwise mechanism of the base-catalyzed Dimroth rearrangement in triazine derivatives.

Self-Validating Experimental Protocols

To guarantee reproducibility and prevent the side reactions detailed above, utilize the following self-validating methodologies. Every step includes a built-in diagnostic check to ensure the chemical state is correct before proceeding.

Protocol 1: Anhydrous Monosubstitution of Cyanuric Chloride

Objective: Achieve strict monosubstitution while entirely suppressing hydrolysis and over-substitution.

  • Reagent Preparation: Dissolve 1.0 equivalent of cyanuric chloride in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Validation Check: The solution must be perfectly clear. Any turbidity indicates pre-existing hydrolysis to cyanuric acid[1]. If cloudy, discard and use a fresh, dry batch of cyanuric chloride.

  • Thermal Equilibration: Submerge the reaction flask in an ice-brine bath.

    • Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at exactly 0–2 °C.

  • Nucleophile Addition: Prepare a solution containing 1.0 equivalent of the nucleophile and 1.0 equivalent of anhydrous DIPEA in DCM. Add this solution dropwise to the cyanuric chloride over 30–60 minutes[2].

    • Validation Check (Critical): Monitor the internal probe continuously. If the temperature exceeds 5 °C, pause the addition immediately. The reaction is highly exothermic; thermal spikes are the primary cause of disubstitution[3].

  • Reaction Monitoring: Stir the mixture for 2 hours at 0 °C.

    • Validation Check: Quench a 10 µL aliquot in hexane/EtOAc and evaluate via TLC. The starting material (high Rf) should be completely consumed and replaced by a single new spot. The presence of multiple lower Rf spots indicates a failure in temperature control (over-substitution).

Protocol 2: Controlled Sequential Substitution (Di- and Tri-substitution)

Objective: Overcome the increasing kinetic barriers of the triazine core without inducing degradation.

  • Second Substitution: To the validated crude mixture from Protocol 1, add 1.0 equivalent of the second nucleophile and 1.0 equivalent of DIPEA. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C)[3].

    • Validation Check: Monitor via LC-MS after 4 hours. The mass of the monosubstituted intermediate should shift to the disubstituted mass. If the reaction stalls, the nucleophile may be too sterically hindered, requiring gentle heating (up to 40 °C).

  • Third Substitution: Add the final nucleophile (often in slight excess) and a base. Heat the reaction to 70–100 °C (or solvent reflux)[3][5].

    • Validation Check: Because the triazine ring is now electron-rich, this step requires significant thermal energy (>15 kcal/mol barrier)[4]. Ensure your chosen solvent has a high enough boiling point (e.g., dioxane or toluene) to reach the required activation energy without evaporating.

References

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
  • New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization.
  • Technical Support Center: Managing Temperature Control in Triazine Synthesis. Benchchem.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC (NIH).
  • DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement.
  • Technical Support Center: Synthesis of Substituted Triazines
  • Managing hydrolysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine during synthesis. Benchchem.
  • SYNTHESIS OF BIOLOGICALLY IMPORTANT s-TRIAZINE BASED CHALCONES. IJPSR.

Sources

Optimization

Technical Support Center: Purification of 2,4-Diallyloxy-6-amino-1,3,5-triazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2,4-Diallyloxy-6-amino-1,3,5-triazine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS 30358-11-3) . This compound is a critical heterocyclic intermediate and cationic monomer used in the synthesis of advanced cross-linked polymers, resins, and targeted therapeutics.

Because this molecule features both a rigid triazine core and highly reactive diallyloxy groups, its purification requires precise thermal and chemical control. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure you achieve >99% purity.

Physicochemical Properties & Impurity Profile

To purify a compound effectively, you must first understand the physical parameters of the target and its surrounding matrix. Below is a summary of the quantitative data driving our purification logic.

Property / ImpurityValue / CharacteristicImpact on Experiment & Purification Strategy
Melting Point 58–61 °C[1]Low MP means the product easily "oils out" if plasticizing impurities are present. Requires low-temp crystallization.
Boiling Point 151 °C @ 1 Torr[1]High boiling point necessitates strict high-vacuum distillation to prevent thermal degradation.
Unreacted Allyl Alcohol Water-soluble, VolatileDepresses the melting point and causes side reactions. Removed via aqueous extraction and rotary evaporation.
Inorganic Salts (NaCl) Water-solubleResidual salts from cyanuric chloride substitution interfere with downstream polymerizations. Removed via aqueous wash.
Tri-allyloxy Byproducts High MW, LipophilicAlters stoichiometry in cross-linking applications. Separated via short-path vacuum distillation.

Experimental Workflow

Experimental workflow for purifying 2,4-Diallyloxy-6-amino-1,3,5-triazine.

Troubleshooting FAQs

Q1: My crude product is a viscous oil instead of a crystalline solid. How do I induce crystallization? Causality: 2,4-Diallyloxy-6-amino-1,3,5-triazine has a relatively low melting point of 58–61 °C[1]. Trace impurities—specifically unreacted allyl alcohol or mono-allyloxy byproducts—act as plasticizers. They disrupt the crystal lattice, significantly depressing the melting point and causing the product to remain an oil at room temperature. Solution: Ensure all volatiles are completely removed via extended rotary evaporation. Dissolve the oil in a minimal amount of warm hexanes (adding a few drops of ethyl acetate if solubility is poor). Seed the solution, and cool slowly to -20 °C. The extreme low temperature reduces the solubility of the target triazine while keeping structurally dissimilar impurities dissolved.

Q2: During vacuum distillation, the product polymerizes in the pot, drastically reducing yield. How can I prevent this? Causality: The diallyloxy groups are highly susceptible to thermally initiated free-radical polymerization (auto-oxidation or homopolymerization) when exposed to elevated temperatures, especially if trace oxygen is present[2]. Solution: Distillation must be performed under strict high vacuum (1 Torr) to keep the boiling point at exactly 151 °C[1]. Crucially, you must introduce a radical inhibitor such as Butylated Hydroxytoluene (BHT) at 0.1–0.5 wt% into the distillation pot prior to heating[3]. BHT acts as a radical scavenger, terminating premature polymerization chains. Self-Validation: Ensure the vacuum is stable at ≤1 Torr before applying any heat; pressure spikes indicate micro-leaks that introduce oxygen, which will accelerate polymerization.

Q3: How do I selectively remove unreacted allyl alcohol without losing my target triazine? Causality: Allyl alcohol is amphiphilic; it is highly water-soluble but also partitions readily into organic solvents. The target triazine, however, is highly lipophilic. Solution: Perform a liquid-liquid extraction using ethyl acetate and a saturated brine (NaCl) solution. The high ionic strength of the brine forces the organic target compound entirely into the ethyl acetate phase (the "salting-out" effect) while pulling the allyl alcohol into the aqueous phase. Self-Validation: Monitor the removal of allyl alcohol by spotting the organic layer on a TLC plate and staining with KMnO₄; the absence of a fast-eluting streak confirms a successful wash.

Impurity Partitioning Logic

Logical relationship of impurity partitioning and targeted removal methods.

Detailed Step-by-Step Methodologies

Protocol A: Aqueous Workup & Extraction
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (3 mL per gram of crude).

  • Washing: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaCl (brine).

  • Separation: Agitate gently, venting frequently to release pressure. Allow the phases to separate completely.

  • Self-Validation Step: Check the pH of the aqueous layer. It must be neutral (pH ~7). If it is basic, excess ammonia from the synthesis is still present; repeat the brine wash until neutrality is achieved.

  • Drying: Collect the organic (upper) layer and dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) at 40 °C until solvent condensation ceases.

Protocol B: Short-Path Vacuum Distillation
  • Preparation: Transfer the concentrated crude oil to a short-path distillation apparatus.

  • Inhibition: Add 0.1 wt% Butylated Hydroxytoluene (BHT) to the distillation pot. This is critical to inhibit the radical polymerization of the allyl groups at high temperatures[3].

  • Equilibration & Self-Validation: Apply vacuum and allow the system to equilibrate. Do not apply heat until the vacuum gauge reads a stable 1 Torr or lower.

  • Fractionation: Gradually heat the oil bath. Discard any early fractions (residual solvent or allyl alcohol) that boil below 140 °C.

  • Collection: Collect the main fraction at 151 °C[1]. The distillate should be a clear, colorless liquid that will solidify upon cooling.

Protocol C: Low-Temperature Recrystallization
  • Dissolution: Dissolve the distilled product in a minimal volume of warm hexanes (approx. 40 °C). If the product is stubborn, add ethyl acetate dropwise until fully dissolved.

  • Nucleation: Allow the solution to cool to room temperature undisturbed to promote the formation of a pristine crystal lattice.

  • Maturation: Transfer the flask to a -20 °C freezer for 12 hours to maximize yield.

  • Filtration: Vacuum filter the resulting crystals on a Büchner funnel, washing the filter cake with ice-cold hexanes.

  • Self-Validation Step: Dry the crystals under vacuum and measure the melting point. A sharp transition exactly at 58–61 °C confirms the absence of melting-point-depressing impurities and validates >99% purity[1].

References

  • Title: Ring-Closing Depolymerization: A Powerful Tool for Synthesizing the Allyloxy-Functionalized Six-Membered Aliphatic Carbonate Monomer Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Troubleshooting

Improving the yield of 2,4-Diallyloxy-6-amino-1,3,5-triazine synthesis

Technical Support Center: Optimizing the Synthesis of 2,4-Diallyloxy-6-amino-1,3,5-triazine Welcome to the Technical Support Center for the synthesis of 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS No. 30358-11-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 2,4-Diallyloxy-6-amino-1,3,5-triazine

Welcome to the Technical Support Center for the synthesis of 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS No. 30358-11-3). As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals resolve yield-limiting bottlenecks. This resource moves beyond basic recipes, providing the mechanistic causality and self-validating protocols necessary to achieve high-purity yields.

Part 1: Mechanistic Causality & Reaction Workflow

The synthesis of 2,4-diallyloxy-6-amino-1,3,5-triazine from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is governed by sequential nucleophilic aromatic substitution ( SN​Ar ). Cyanuric chloride features three highly electron-withdrawing chlorine atoms, making the triazine core extremely electrophilic.

However, as each chlorine is replaced by an electron-donating group (first an amine, then alkoxides), the electron density of the triazine ring increases. This progressively raises the activation energy ( Ea​ ) required for subsequent substitutions, creating a strictly temperature-dependent reaction profile[1]. The first substitution requires cooling (~0 °C), the second proceeds at room temperature, and the third demands elevated thermal energy (70–100 °C)[2]. Failure to respect these thermodynamic thresholds is the primary cause of poor yields.

TriazineSynthesis CC Cyanuric Chloride (3x Cl) Mono Monosubstituted (2-amino-4,6-dichloro-) CC->Mono NH3, 0-5 °C Ea: 2-8 kcal/mol Hydro Hydrolyzed Byproducts (Cyanuric acid derivs) CC->Hydro H2O / OH- Hydrolysis Di Disubstituted Intermediate (2-amino-4-allyloxy-6-chloro-) Mono->Di Allyl OH (1st eq), 25 °C Ea: 9-15 kcal/mol Mono->Hydro H2O / OH- Hydrolysis Tri Target Product (2,4-diallyloxy-6-amino-) Di->Tri Allyl OH (2nd eq), 70-80 °C Ea: >15 kcal/mol

Figure 1: Temperature-dependent sequential nucleophilic substitution workflow and competing side reactions.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling at the mono-allyloxy intermediate. Why am I not getting the fully substituted 2,4-diallyloxy product? Causality & Solution: The third substitution on the triazine ring (the addition of the second allyl group) faces a severe activation energy barrier (>15 kcal/mol) due to the electron-donating effects of the previously installed amine and alkoxide groups[1]. While the first allyl group attaches readily at room temperature, the second will not[2]. Actionable Step: After the initial room-temperature phase, you must elevate the reaction temperature to 70–80 °C to drive the final substitution to completion.

Q2: My overall yield is dropping, and LC-MS shows masses consistent with cyanuric acid derivatives. How do I prevent hydrolysis? Causality & Solution: Cyanuric chloride and its chlorinated intermediates undergo rapid hydrolysis in the presence of water. At alkaline pH (pH ≥ 7), this occurs via a bimolecular nucleophilic substitution ( SN​2 ) mechanism where hydroxide ions outcompete your target nucleophiles[3]. Actionable Step: Use strictly anhydrous solvents (e.g., anhydrous THF or 1,4-dioxane). If you must use aqueous ammonia for the first step, keep the temperature strictly at 0 °C to kinetically favor the amine nucleophile over hydroxide-mediated hydrolysis[3].

Q3: Should I add the ammonia first or the allyl alcohol first? Causality & Solution: Always introduce the ammonia first. Amines are stronger nucleophiles than alcohols. By installing the amine at 0 °C, you predictably reduce the ring's electrophilicity. The subsequent addition of the allyl alcohol (alkoxide) can then be smoothly controlled. Reversing the order often leads to uncontrollable exothermic reactions and complex mixtures of mono-, di-, and trisubstituted products.

Q4: I am seeing degradation of the allyl groups during the high-temperature step. How can I protect the double bonds? Causality & Solution: Prolonged heating at 80 °C can induce radical polymerization or oxidation of the allyl double bonds. Actionable Step: Conduct the high-temperature step under a strict inert atmosphere (Argon/Nitrogen). If polymerization persists, adding a trace amount of a radical inhibitor (e.g., BHT) can preserve the integrity of the allyl groups.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure high yields, this protocol incorporates in-process quality control (IPQC) checkpoints, transforming the methodology into a self-validating system.

Phase 1: Amination (Monosubstitution)

  • Preparation: Dissolve 1.0 equivalent of cyanuric chloride in anhydrous THF under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0–5 °C.

  • Addition: Slowly add 1.0 equivalent of ammonia (as a 0.5 M solution in THF) dropwise. Maintain the temperature strictly below 5 °C.

  • Neutralization: Add 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl. Stir for 2 hours at 0 °C.

    • IPQC Checkpoint 1: Withdraw a 10 µL aliquot, quench in water, and extract with EtOAc. TLC (Hexane:EtOAc 4:1) must show complete consumption of the high-Rf cyanuric chloride spot.

Phase 2: First Allylation (Disubstitution) 5. Reagent Introduction: To the same reaction vessel, add 2.5 equivalents of anhydrous allyl alcohol and 3.0 equivalents of anhydrous K2​CO3​ . 6. Temperature Ramp: Remove the ice bath and allow the mixture to gradually warm to room temperature (20–25 °C). Stir for 4 hours.

  • IPQC Checkpoint 2: LC-MS analysis of the reaction mixture should confirm the dominant presence of the disubstituted mass [M+H]+≈201.0 (for 2-amino-4-allyloxy-6-chloro-1,3,5-triazine).

Phase 3: Second Allylation (Trisubstitution) 7. Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 75–80 °C for 12–16 hours.

  • IPQC Checkpoint 3: LC-MS must show the final target mass [M+H]+≈209.1 . If the intermediate mass (201.0) persists, add 0.5 eq of additional allyl alcohol and continue heating.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure target compound.

Part 4: Quantitative Data Summary

Reaction StageNucleophileOptimal TemperatureActivation Energy ( Ea​ )Primary Risk Factor
Monosubstitution Ammonia0–5 °C2–8 kcal/molHydrolysis ( SN​1 / SN​2 )
Disubstitution Allyl Alcohol (1st eq)20–25 °C9–15 kcal/molIncomplete conversion
Trisubstitution Allyl Alcohol (2nd eq)70–80 °C>15 kcal/molAllyl polymerization / Degradation

References

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: PMC (PubMed Central) URL:[Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution Source: ACS Publications URL:[Link]

  • Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities Source: Arabian Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Diallyloxy Triazines Synthesis &amp; Polymerization Control

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges related to the spontaneous polymerization of allyl-substituted triazines during their synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges related to the spontaneous polymerization of allyl-substituted triazines during their synthesis. This guide is engineered for researchers and drug development professionals, providing mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure high-yield, monomeric recovery of diallyloxy triazines and related compounds (such as triallyl cyanurate).

Mechanistic Overview: The Causality of Polymerization

The synthesis of diallyloxy triazines typically proceeds via the nucleophilic substitution of cyanuric chloride with allyl alcohol in the presence of an alkaline acid-acceptor[1]. This reaction is highly exothermic. If the generated heat is not rapidly dissipated, localized thermal spikes can overcome the activation energy required for the allylic double bonds to cross-link.

Polyfunctional allyl compounds are highly susceptible to forming high-molecular-weight polymers when exposed to heat or free radicals[2]. A runaway exotherm during the alkaline addition phase will inevitably lead to spontaneous polymerization, turning the reaction mixture into an intractable, and potentially hazardous, gel[3]. Controlling the thermodynamic environment and strategically deploying radical scavengers are the only ways to prevent this.

Troubleshooting Matrix (FAQs)

Q: Why did my reaction mixture turn into an intractable gel during the alkaline addition phase? A: Gelation indicates spontaneous cross-linking of the allyl groups. This is universally caused by a runaway exotherm. The reaction of cyanuric chloride with allyl alcohol and an alkaline agent generates significant heat[1]. If the alkali is added too rapidly to an insufficiently cooled mixture, the temperature spikes. Once the temperature exceeds a critical threshold, auto-polymerization initiates. Because polymerization is itself an exothermic process, this leads to a dangerous runaway reaction[3].

Q: How do I choose the right polymerization inhibitor, and when should I add it? A: Phenolic inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), are the industry standard. A concentration of at least 20 to 50 ppm is typically required to prevent premature polymerization during synthesis and subsequent storage[2]. The inhibitor must be added before the alkaline addition, as the exotherm generated during this step is the primary trigger for radical formation.

Q: Should I run the synthesis under a strict nitrogen (inert) atmosphere to protect the reagents? A: Counterintuitively, no , if you are relying on phenolic inhibitors. Phenolic inhibitors require trace amounts of dissolved oxygen to function effectively as radical scavengers. Furthermore, oxygen itself acts as a potent inhibitor of free-radical polymerization by reacting with carbon-centered radicals to form dormant species[4]. Displacing all oxygen with an inert gas like nitrogen will render phenolic inhibitors inactive and remove oxygen's natural quenching effect, drastically increasing the risk of spontaneous gelation.

Quantitative Data: Inhibitor Selection & Process Parameters
Parameter / InhibitorRecommended ConcentrationOxygen DependencyMax Safe Operating TempPrimary Mechanism of Action
Hydroquinone (HQ) 20 - 50 ppm[2]High (Requires O₂)15°C (Synthesis Phase)Scavenges alkyl radicals to form stable quinones.
MEHQ 50 - 100 ppmHigh (Requires O₂)15°C (Synthesis Phase)Donates hydrogen to quench peroxy radicals.
Phenothiazine (PTZ) 10 - 50 ppmLow (Anaerobic active)60°C (Distillation Phase)Electron donation to neutralize radical species.
Dissolved Oxygen Ambient (Air sparge)N/AN/AReacts with radicals to form dormant peroxyls[4].
Process Visualization

G A Cyanuric Chloride + Allyl Alcohol B Cooling Phase (Temp < 5°C) A->B C Add Phenolic Inhibitor (e.g., MEHQ 50 ppm) B->C D Alkaline Agent Addition (Exothermic Step) C->D Aerobic conditions E Continuous Monitoring (Viscosity & Temp) D->E F Successful Synthesis (Monomer) E->F Temp < 15°C G Runaway Polymerization (Gelation) E->G Temp > 30°C

Workflow for diallyloxy triazine synthesis highlighting thermal control and inhibitor logic.

Self-Validating Experimental Protocol: Synthesis of Diallyloxy Triazines

This protocol utilizes a self-validating framework designed to prevent catastrophic polymerization. Do not proceed to the next step unless the validation criteria of the current step are strictly met.

Step 1: Reagent Preparation & Initial Cooling

  • Action: Suspend cyanuric chloride in an excess of allyl alcohol (which acts as both reactant and solvent) or an inert aromatic hydrocarbon solvent[1]. Chill the reactor jacket using a glycol/water mixture.

  • Causality: Cyanuric chloride is highly reactive. Pre-cooling the mixture creates a thermal buffer to absorb the massive heat of reaction that will be released once the alkaline acid-acceptor is introduced.

  • Validation Check: Insert a calibrated thermocouple. The internal temperature must read < 5°C and remain stable for at least 10 minutes before proceeding.

Step 2: Inhibitor Integration

  • Action: Add 50 ppm of MEHQ to the chilled mixture. Ensure the reactor headspace contains atmospheric air (do not purge with nitrogen).

  • Causality: MEHQ requires dissolved oxygen to form the active quinone species that scavenges early-stage free radicals. Adding it now ensures the inhibitor is homogeneously distributed before any thermal stress occurs.

  • Validation Check: Extract a 1 mL aliquot. It should be a free-flowing, low-viscosity suspension/solution with no localized clumping of the inhibitor.

Step 3: Controlled Alkaline Addition

  • Action: Begin the dropwise addition of a strong alkali hydroxide solution (e.g., 50% NaOH)[1]. The molar ratio of alkali must precisely match the equivalents of HCl generated.

  • Causality: The alkali neutralizes the HCl byproduct, driving the substitution reaction forward. This is the primary exothermic event. Dropwise addition ensures the heat generation rate does not exceed the cooling capacity of the reactor jacket.

  • Validation Check (Critical): Monitor the internal temperature continuously. The temperature must never exceed 15°C . If the temperature reaches 12°C, pause the addition immediately until it drops back below 8°C. A sudden spike in viscosity indicates micro-gelation; if observed, the batch is compromised.

Step 4: Aqueous Workup & Phase Separation

  • Action: Once addition is complete and pH stabilizes (indicating complete consumption of cyanuric chloride), add cold deionized water to dissolve the precipitated NaCl salts. Allow the phases to separate.

  • Causality: Removing the salt and aqueous byproducts isolates the organic diallyloxy triazine phase.

  • Validation Check: A sharp, distinct biphasic interface must form within 15 minutes. An emulsion suggests incomplete reaction or partial polymerization altering the surface tension.

Step 5: Vacuum Distillation & Product Isolation

  • Action: Transfer the organic phase to a distillation apparatus. Add a secondary high-temperature inhibitor (e.g., Phenothiazine, 20 ppm). Distill off the excess allyl alcohol under high vacuum.

  • Causality: Removing excess solvent requires heat. Phenothiazine is added because it functions well under the oxygen-depleted conditions of a vacuum. High vacuum allows for a lower boiling point, preventing thermal degradation of the triazine monomer.

  • Validation Check: The distillation pot temperature must remain below 60°C. The final isolated product should be a clear, colorless liquid (or white crystal, depending on the specific derivative)[4], completely soluble in acetone.

References[1] Preparation of triallyl cyanurate, Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeeBk2IDwST4cFBDVJVKj16FuHObL1IeOts4nhsr9CHeadApegncWYneh7uZahCcqEmPeklC-M5IkDbzbRt_fv54IE21X4_EQr7-bXZldUeFRQTq876bcXSB8-od8w3MaPGzdiOrpcpZqD[2] Reactivities and Nomenclature of Vinyl-Type Compounds, CHIMIA,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrpGpuyxqt9R4fEX2ZcLgvHumtiupbSwf7GWrmogwUP1X08Uyyw82GS0EvzS3voOzwrqGW5Xy98LVxIy8D70f1TJyelMbYN2-4cAsU4y1ildwEhECm5dDcLa8uIZX4aMdp6kCd09YQWIZbaOah-BR6aSObGddxjyECyiKe[3] INVESTIGATION REPORT, Chemical Safety Board,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv_QPYz8EZEfE1SoHrrs4t9oMwOrQHwaMpOx6-lkdMULqaiVOADSORMp1RCenw8BrgHOEZ7OBORBU1SzkL__66G3svc0SwSrmS3I4B82obupKAu-8I78HERx1PWfDMdgSfb4mS_Wt1yCqNSVvM6UA=[4] Triallyl Cyanurate (TAC) | Crosslinking Agent, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbcdUT3fiqybUh4q8bCviWMR6onyJOWOZSR3_kSBSnGytI6UDyAWQUfLmF_DaEMQ7pElEtbktG3oF9iwik1OhZ2VCvAVF6QRdYX8UboJs5GYnRCDn2vBq4v4I46W43Gf5-03zJ

Sources

Troubleshooting

Technical Support Center: Characterization and Troubleshooting of Multifunctional 1,3,5-Triazines

Welcome to the Technical Support Center for multifunctional 1,3,5-triazines. Because of their modularity and ease of functionalization, 1,3,5-triazines are highly privileged scaffolds in[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for multifunctional 1,3,5-triazines. Because of their modularity and ease of functionalization, 1,3,5-triazines are highly privileged scaffolds in[1]. However, their unique electronic properties and basicity introduce severe bottlenecks in analytical characterization.

This guide provides researchers with field-proven, causality-driven troubleshooting protocols to resolve the most common NMR, chromatographic, and synthetic challenges associated with these molecules.

Module 1: NMR Spectroscopy & The Rotamer Conundrum

FAQ: Why does my highly pure amino-triazine derivative show multiple peaks or broad humps in the ¹H and ¹³C NMR spectra?

The Causality: This is the most common false-positive for impurity in triazine chemistry. It is caused by restricted rotation around the exocyclic carbon-nitrogen (C-N) bonds[2]. The highly electron-deficient nature of the 1,3,5-triazine ring pulls electron density from the lone pair of the exocyclic amine nitrogen. This resonance imparts a partial double-bond character to the C-N bond, locking the molecule into various conformational isomers (rotamers) at room temperature. Because these rotamers exchange at a rate comparable to the NMR timescale, they appear as broadened multiplets or entirely separate spin systems rather than sharp, unified peaks.

Protocol 1: Variable Temperature (VT) NMR Self-Validating Workflow

To prove that spectral complexity is due to rotamers and not chemical impurities, you must overcome the rotational energy barrier using thermal energy.

Step-by-step Methodology:

  • Solvent Selection: Dissolve your sample in a high-boiling, deuterated solvent (e.g., DMSO- d6​ , boiling point 189 °C). Avoid low-boiling solvents like CDCl₃, as they will boil before the coalescence temperature is reached.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C. Note the broad or split signals corresponding to the amine-bound substituents.

  • Thermal Titration (Heating): Increase the probe temperature in 10 °C increments (e.g., 30 °C, 40 °C, 50 °C... up to 90 °C). Allow 5 minutes of equilibration time at each step before acquiring the spectrum.

  • Identify Coalescence ( Tc​ ): Observe the spectra. As thermal energy increases, the rotation rate exceeds the NMR timescale, causing the distinct rotamer peaks to average out and merge into a single, sharp, time-averaged singlet.

  • Self-Validation (Cooling): Critical step. Cool the probe back down to 25 °C and re-acquire the spectrum. If the sharp peaks broaden and split exactly as they did in Step 2, you have definitively proven a reversible dynamic equilibrium. If the peaks remain sharp or new peaks appear, your compound has thermally degraded.

Table 1: Solvent Effects on Triazine Rotamer Resolution
SolventBoiling Point (°C)Dielectric ConstantSuitability for VT-NMR (Heating)Rotamer Behavior at 25 °C
CDCl₃ 614.8Poor (Limits heating to ~50 °C)Often yields sharper peaks by favoring a single conformer in non-polar environments.
CD₃CN 8237.5ModerateModerate broadening; complex splitting patterns.
DMSO- d6​ 18946.8Excellent (Can heat to >100 °C)Severe broadening; highly polar environment stabilizes multiple distinct rotamers[2].

Module 2: Chromatographic Separation (HPLC/LC-MS)

FAQ: Why am I experiencing severe peak tailing and poor retention of my triazine library on a standard C18 column?

The Causality: Peak tailing in triazine analysis is primarily driven by secondary electrostatic interactions[3]. The nitrogen atoms in the triazine core and exocyclic amines are basic. When using a standard, unbuffered mobile phase (pH ~5-7), residual silanol groups (-SiOH) on the silica-based stationary phase become ionized (-SiO⁻). The positively charged, protonated triazine molecules bind strongly to these anionic silanols, causing the analyte to drag through the column and elute as a long tail rather than a sharp Gaussian peak.

Protocol 2: HPLC Optimization for Basic Triazines

To achieve symmetrical peaks, you must suppress the ionization of the stationary phase and mask residual silanols.

Step-by-step Methodology:

  • Mobile Phase pH Adjustment: Prepare an aqueous mobile phase containing 0.1% to 0.2% Formic Acid or Trifluoroacetic Acid (TFA). This drops the pH to ~2.0 - 2.5. At this low pH, residual silanols are fully protonated and neutral, eliminating the secondary ion-exchange retention mechanism[3].

  • Column Selection: Swap your standard C18 column for a fully end-capped or polar-embedded C18 column. End-capping chemically blocks residual silanols, providing an inert surface for basic analytes.

  • Gradient Optimization: Because multifunctional triazines can be highly polar, start your gradient at a very low organic composition (e.g., 2% Acetonitrile) to ensure adequate retention before ramping up.

  • Self-Validation (Neutral Marker Test): Inject a mixture of your triazine and a neutral hydrophobic marker (e.g., toluene). If the toluene peak is perfectly symmetrical but the triazine peak tails, the issue is definitively chemical (silanol interaction). If both peaks tail, the issue is physical (e.g., a void in the column bed or extra-column dead volume).

Table 2: HPLC Troubleshooting Matrix for Triazines
SymptomPrimary CausalityCorrective Action
Severe Peak Tailing Basic amines interacting with ionized silanols.Lower mobile phase pH to < 3.0; use end-capped columns[3].
Poor Retention (Elutes in void) Analyte is too polar for standard Reversed-Phase.Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[4].
Peak Fronting / Splitting Sample solvent is stronger than the mobile phase.Dilute the sample in the initial mobile phase conditions (e.g., 95% Water).

Module 3: Synthesis & Regioisomer Characterization Logic

FAQ: How can I ensure I am synthesizing the correct regioisomer when substituting cyanuric chloride?

The Causality: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes nucleophilic aromatic substitution (S_NAr) in a highly temperature-dependent, stepwise manner[5]. The first chlorine is highly reactive due to the cumulative electron-withdrawing effect of the other two chlorines and the three ring nitrogens. As each chlorine is replaced by an electron-donating amine, the ring becomes less electrophilic, requiring significantly more thermal energy to displace the next chlorine. Failure to strictly control temperature leads to complex mixtures of mono-, di-, and tri-substituted regioisomers.

TriazineLogic CC Cyanuric Chloride (Starting Material) Mono Mono-substituted (0 °C) CC->Mono 1 eq Nucleophile S_NAr Di Di-substituted (25 °C) Mono->Di 1 eq Nucleophile S_NAr Tri Tri-substituted (80 °C / Microwave) Di->Tri Excess Nucleophile Heat HPLC HPLC-MS Analysis (End-capped C18, pH 3) Tri->HPLC Purity & Mass NMR VT-NMR Analysis (DMSO-d6, 25°C to 90°C) Tri->NMR Structural ID HPLC->NMR Pure Fraction

Fig 1: Temperature-controlled SNAr workflow for 1,3,5-triazines and characterization logic.

Protocol 3: Temperature-Gated S_NAr Control

  • Mono-substitution: Maintain the reaction strictly at 0 °C in an ice bath. Use exactly 1.0 equivalent of the nucleophile and a non-nucleophilic base (e.g., DIPEA).

  • Di-substitution: Allow the reaction to warm to Room Temperature (25 °C) . Add the second nucleophile.

  • Tri-substitution: The final chlorine is highly unreactive. Heat the reaction to 80 °C - 100 °C (or utilize microwave irradiation) with an excess of the final nucleophile to drive the reaction to completion[5].

References

  • "Chapter 3 – Structural characterization of triazines." TDX.cat. URL:[Link]

  • "1,3,5-Triazine as a Modular Scaffold for Covalent Inhibitors with Streamlined Target Identification." Journal of the American Chemical Society. URL:[Link]

  • "The 8 year thicket of triazine dendrimers: strategies, targets and applications." Royal Society Publishing. URL:[Link]

Sources

Optimization

Technical Support Center: Amino Triazine Flame Retardants for Advanced Materials &amp; Biopolymers

Welcome to the Technical Support Center. This knowledge base is engineered for materials scientists, polymer chemists, and drug development professionals who are designing fire-safe, biocompatible packaging and structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is engineered for materials scientists, polymer chemists, and drug development professionals who are designing fire-safe, biocompatible packaging and structural polymers. Amino triazines—such as melamine cyanurate (MCA), melamine phytate (MPht), and macromolecular triazine copolymers—offer highly efficient, halogen-free flame retardancy.

Below, you will find a mechanistic overview, field-proven troubleshooting guides, self-validating experimental protocols, and quantitative performance data to resolve your formulation challenges.

Core Knowledge Base: Mechanism of Action

Amino triazines operate through a synergistic dual-phase mechanism. Understanding this pathway is critical for diagnosing formulation failures.

G cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism A Amino Triazine Additive (e.g., MCA, MPht, TTPC) B Thermal Activation (>300°C) A->B C Endothermic Decomposition B->C D Crosslinking & Condensation B->D E Release of Non-Combustible Gases (NH3, N2, H2O) C->E F Dilution of Oxygen & Radical Scavenging E->F I Flame Extinction (UL-94 V-0 Achievement) F->I G Formation of Melam, Melem, Melon D->G H Intumescent Char Layer (Thermal/Mass Barrier) G->H H->I

Workflow of amino triazine dual-phase flame retardancy mechanisms.

Troubleshooting Guides & FAQs

Q1: My Polyurethane (PU) foam composite with Melamine Cyanurate (MCA) is failing the UL-94 V-0 rating and shows severe melt-dripping. How can I fix this? A1: Melt-dripping is a common failure mode in polyurethanes. MCA acts primarily by promoting endothermic decomposition and gas-phase dilution, but it lacks sufficient char-forming capability to physically hold the melting polymer matrix together. Causality & Solution: You must shift the mechanism toward the condensed phase by incorporating a phosphorus-based synergist. Using Melamine Phytate (MPht) instead of standard MCA provides a built-in phosphorus source. Studies demonstrate that adding 20 wt% MPht to thermoplastic polyurethane (TPU) achieves a UL-94 V-0 rating and significantly reduces the peak heat release rate (pHRR) to 110 kW/m² by forming a robust, intumescent protective residue[1].

Q2: We are formulating an Intumescent Flame Retardant (IFR) system for pharmaceutical packaging (Polypropylene matrix) using Ammonium Polyphosphate (APP) and a triazine charring agent. The char layer is brittle and blows away during the Cone Calorimeter test. What is the root cause? A2: A brittle, easily disrupted char indicates a weak crosslinking network during the intumescence phase. The blowing agent (APP) is releasing gas faster than the triazine charring agent can form a viscous, elastic melt network. Causality & Solution: Optimize the acid-to-charring agent ratio and introduce a crosslinking enhancer like Zinc Borate (ZB). ZB acts as a fluxing agent, forming a glassy borophosphate network at high temperatures that stabilizes the carbonaceous char against physical rupture. A proven formulation uses an amino triazine-piperazine copolymer (TTPC) combined with APP and ZB. A mass ratio of 16:4:1 (APP:TTPC:ZB) at a 21 wt% total loading creates a compact, continuous char layer, drastically reducing the pHRR from 1547 to 230 kW/m²[2].

Q3: High loadings of melamine-based retardants are degrading the tensile strength of our polymer composites. How can we maintain mechanical integrity? A3: Amino triazines are highly polar and exhibit poor interfacial adhesion with non-polar matrices like polyethylene or polystyrene, leading to stress concentrations and premature mechanical failure. Causality & Solution: Transition from physical mixtures to reactive triazine derivatives that covalently bond to the polymer matrix or act as binders. For example, utilizing phosphorylated histidine-amino triazine-diaminopropane (PHTD) in expanded polystyrene (EPS) acts as both a flame retardant and a binder. This preserves tensile properties while achieving up to a 28.8% Limiting Oxygen Index (LOI)[3].

Q4: As a drug development professional, I need to ensure that the flame-retardant plastics used in our cleanroom device housings do not leach toxic compounds. Are amino triazines suitable? A4: Yes. Unlike traditional halogenated flame retardants (e.g., PBDEs) which pose severe toxicity and leaching risks, amino triazines are halogen-free. By utilizing macromolecular triazine derivatives (like TTPC), the flame retardant is immobilized within the polymer matrix due to its high molecular weight. This virtually eliminates migration and leaching risks, ensuring compliance with stringent biocompatibility standards while maintaining critical fire safety.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-tris(hydroxymethyl)-amino triazine-piperazine copolymer (TTPC)

This protocol details the synthesis of a high-efficiency macromolecular charring agent[2].

  • First Nucleophilic Substitution: Dissolve 0.1 mol of cyanuric chloride in 100 mL of acetone. Slowly add a solution of 0.05 mol piperazine dissolved in water. Maintain the reaction temperature strictly between 0–5°C for 2 hours.

    • Self-Validation Check: Monitor the pH of the solution. A steady drop in pH indicates the formation of HCl byproduct, confirming the first chlorine substitution is proceeding successfully. Neutralize continuously with NaOH to maintain a pH of ~7.

  • Second Substitution: Add 0.1 mol of tris(hydroxymethyl) aminomethane (THAM) to the reactor. Elevate the temperature to 40–50°C and stir for 4 hours.

  • Polymerization: Raise the temperature to 80–90°C for 6 hours to drive the substitution of the final chlorine atom, forming the highly crosslinked copolymer network.

  • Purification: Cool the mixture to room temperature, filter the precipitate, and wash thoroughly with distilled water to remove unreacted monomers and NaCl salts. Dry the product in a vacuum oven at 80°C to a constant weight.

Protocol B: Melt-Compounding and Flammability Validation of IFR-Polypropylene
  • Melt-Blending: Pre-mix Polypropylene (PP) pellets with 21 wt% of the IFR system (APP:TTPC:ZB at a 16:4:1 mass ratio). Feed the mixture into a co-rotating twin-screw extruder with a temperature profile of 175°C to 190°C from hopper to die.

    • Causality Note: Extruding strictly below 200°C is critical to prevent the premature thermal decomposition of the APP blowing agent, which would otherwise pre-expand the polymer and ruin mechanical properties.

  • Injection Molding: Mold the extruded pellets into standard test bars (130 × 13 × 3.2 mm for UL-94 testing).

  • Flammability Testing (UL-94): Suspend the specimen vertically and apply a standardized 20 mm methane flame for 10 seconds.

    • Self-Validation Check: Observe the char layer post-combustion. A dense, swollen carbonaceous layer without any flaming melt-drips confirms the synergistic intumescent mechanism is active and the ZB fluxing agent has successfully stabilized the char.

Quantitative Performance Data

The following table summarizes the flame retardant efficacy of various amino triazine systems across different polymer matrices, demonstrating their superior ability to reduce heat release and increase oxygen indices.

Polymer MatrixFlame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingKey Performance MetricSource
Thermoplastic Polyurethane (TPU) Melamine Phytate (MPht)20%29.4V-0pHRR reduced to 110 kW/m²[1]
Polypropylene (PP) APP / TTPC / Zinc Borate21%>30.0V-0pHRR reduced by ~85%[2]
Expanded Polystyrene (EPS) PHTD (Triazine-based)41.9%28.8V-0pHRR reduced by 74.9%[3]
Rigid Polyurethane Foam (PUF) Melamine / Expanded Graphite60%29.5V-0Non-flammable at 175°C[4]

References

  • Potential Use of Melamine Phytate as a Flame-Retardant Additive in Chicken Feather-Containing Thermoplastic Polyurethane Biocomposites Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chapter 5: Green Synthesis of Organic Fire Retardants Source: Royal Society of Chemistry (RSC) Books URL:[Link]

  • DEVELOPMENT OF FIRE-RESISTANT POLYSTYRENE COMPOSITES FOR THERMAL INSULATION OF BUILDINGS Source: KFUPM ePrints URL:[Link]

  • Study of the Influence of Melamine and Expanded Graphite on Selected Properties of Polyurethane Foams Based on Uracil Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Triazine-Based Crosslinking Agents: DMTMM vs. Traditional Coupling Chemistries

For researchers and drug development professionals, the selection of a crosslinking or coupling agent dictates the success of bioconjugation, hydrogel synthesis, and peptide assembly. While carbodiimides (EDC/NHS) and ur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of a crosslinking or coupling agent dictates the success of bioconjugation, hydrogel synthesis, and peptide assembly. While carbodiimides (EDC/NHS) and uronium salts (HATU, HBTU) have historically dominated the field, triazine-based coupling agents—most notably DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and its precursor CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine)—have emerged as powerful, green-chemistry alternatives.

This guide provides an objective, data-driven comparison of triazine-based agents against traditional chemistries, detailing the mechanistic causality behind their performance and providing self-validating protocols for immediate laboratory implementation.

Mechanistic Divergence: Why Triazines Outperform in Aqueous Media

The fundamental challenge in aqueous amidation is the competing hydrolysis of the activated carboxylic acid intermediate.

When using the industry-standard EDC/NHS system, the reaction is inherently contradictory in its pH requirements. EDC requires an acidic environment (pH 3.5–4.5) to protonate the carbodiimide for nucleophilic attack by the carboxylate. However, at this pH, target primary amines are protonated ( NH3+​ ) and rendered non-nucleophilic [1]. This necessitates a cumbersome "pH shift" mid-reaction to pH 7.0–8.0, during which the NHS-ester intermediate becomes highly susceptible to rapid hydrolysis.

DMTMM bypasses this paradox entirely. Driven by the gauche effect, DMTMM rapidly activates carboxylic acids to form a stable 2-acyloxy-4,6-dimethoxy-1,3,5-triazine active ester [2]. This intermediate is highly resistant to aqueous hydrolysis but remains highly reactive toward amines at a physiological pH (7.0–7.5) [1, 4]. Consequently, DMTMM enables a single-step, pH-stable conjugation.

G cluster_DMTMM DMTMM Pathway (Triazine) cluster_EDC EDC/NHS Pathway (Carbodiimide) Carboxyl Carboxylic Acid + Amine DMTMM_Act Direct Activation (pH 7.0 - 7.5) Carboxyl->DMTMM_Act EDC_Act EDC Activation (pH 3.5 - 4.5) Carboxyl->EDC_Act DMTMM_Amide Amide Bond Formation (Single Step) DMTMM_Act->DMTMM_Amide DMTMM_Byprod Byproducts: DMTOH + NMM (Non-toxic, Water Soluble) DMTMM_Amide->DMTMM_Byprod NHS_Est NHS Ester Intermediate (Prone to Hydrolysis) EDC_Act->NHS_Est EDC_Amide Amide Bond Formation (pH Shift to 7.0 - 8.0) NHS_Est->EDC_Amide EDC_Byprod Byproducts: Isourea (Toxic, Hard to Remove) EDC_Amide->EDC_Byprod

Caption: Workflow comparison: DMTMM single-step pH-independent conjugation vs. EDC/NHS multi-step pH-dependent conjugation.

Quantitative Performance Comparison

Experimental data across multiple biopolymer and peptide frameworks consistently demonstrate the superiority of triazine-based agents in specific niches, particularly regarding yield and byproduct toxicity [1, 3, 5].

Table 1: Comparative Analysis of Crosslinking Agents
ParameterDMTMM (Triazine)CDMT + NMM (Triazine)EDC/NHS (Carbodiimide)HATU (Uronium)
Optimal pH 7.0 – 7.5 (No shift needed)Organic Solvents4.0 (Act.) 7.5 (Amidation)Organic Solvents
Aqueous Stability Excellent (Stable active ester)Poor (Requires in-situ prep)Poor (Rapid NHS-ester hydrolysis)N/A (Hydrolyzes instantly)
Substitution Yield (HA) ~65% (at parity of feed)N/A~22% (at parity of feed)N/A
Racemization Control Moderate to HighModerateLow (Requires HOBt/HOAt)Excellent
Byproduct Toxicity Low (DMTOH, easily dialyzed)LowHigh (Isourea derivatives)Moderate
Cost Efficiency ModerateHighly Economical ModerateExpensive

Data derived from systematic analyses of Hyaluronan (HA) ligation and solid-phase peptide synthesis (SPPS) [1, 3, 5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step so researchers understand why a parameter is controlled, and how to verify the outcome.

Protocol A: Aqueous Bioconjugation (Amine Ligation to Hyaluronic Acid)

Objective: Crosslink primary amines to the carboxylates of Hyaluronic Acid (HA) using DMTMM.

Causality & Design Choices:

  • Buffer Selection: We use 0.1 M MES buffer at pH 7.0. Why? MES is a non-carboxylate, non-amine buffer. Using PBS or Tris would introduce competing carboxyl/amine groups that quench the DMTMM intermediate.

  • Stoichiometry: DMTMM is added at a 1:1 molar ratio to target carboxylates. Why? Unlike EDC, which requires massive excess due to hydrolysis, DMTMM's stability allows for near-stoichiometric efficiency [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve Sodium Hyaluronate (HA) in 0.1 M MES buffer (pH 7.0) to a final concentration of 5 mg/mL. Stir overnight at 4°C to ensure complete disentanglement of the polymer chains.

  • Amine Addition: Add the target primary amine (e.g., a functionalized peptide or fluorophore) to the HA solution. Stir for 15 minutes to ensure homogenous distribution.

  • Activation: Add DMTMM powder directly to the reaction mixture (1.0 eq relative to HA disaccharide units).

  • Reaction: Stir continuously at room temperature for 24 hours. Note: No pH adjustment is necessary during this period.

  • Purification: Transfer the mixture to a dialysis cassette (MWCO 10-14 kDa). Dialyze against 0.1 M NaCl for 2 days, followed by ultrapure water for 2 days. Why? The salt exchange disrupts electrostatic interactions between unreacted amines and the HA backbone, ensuring only covalently bound ligands remain.

  • Lyophilization & Validation: Freeze-dry the product.

    • Self-Validation (1H-NMR): Dissolve the product in D2​O . Compare the integral of the HA N-acetyl glucosamine protons (2.1 ppm) against the unique protons of your ligated amine.

    • Self-Validation (UV-Vis): DMTMM absorbs strongly at 235 nm. A flat baseline at 235 nm confirms complete removal of the coupling agent and its DMTOH byproduct [1].

Protocol B: Low-Racemization Solid-Phase Peptide Synthesis (SPPS)

Objective: Utilize DMTMM as an economical, non-explosive alternative to HATU/PyBOP in SPPS.

Causality & Design Choices:

  • Base Selection: We utilize N-methylmorpholine (NMM; pKa 7.38) instead of the standard DIPEA (pKa 10.1). Why? Racemization occurs via the formation of an oxazolone intermediate. The highly basic DIPEA rapidly abstracts the alpha-proton of this intermediate, causing stereochemical inversion. The weaker, sterically hindered NMM suppresses this pathway while still facilitating coupling [5].

Step-by-Step Methodology:

  • Resin Swelling: Swell the amine-functionalized resin in N-methyl-2-pyrrolidinone (NMP) for 30 minutes. Why NMP? NMP provides superior resin swelling and reaction kinetics compared to DMF for triazine-mediated couplings.

  • Pre-activation: In a separate vial, dissolve 3.0 eq of Fmoc-Amino Acid and 3.0 eq of DMTMM in NMP. Add 6.0 eq of NMM. Stir for 1 minute.

  • Coupling: Add the activated mixture to the resin. Agitate for 15–30 minutes at room temperature.

  • Washing: Drain the reactor and wash the resin sequentially with NMP (3x) and Dichloromethane (DCM) (3x). Why? The DMTOH byproduct is highly soluble in these solvents and washes away effortlessly, unlike the notoriously sticky phosphonium byproducts of PyBOP.

  • Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test. A yellow bead indicates complete coupling (self-validation). If blue, repeat step 3.

SPPS Resin Resin-bound Amine DMTMM DMTMM + NMM Base (Pre-activation) Resin->DMTMM FmocAA Fmoc-Amino Acid FmocAA->DMTMM Coupling Coupling Reaction (NMP Solvent, 15-30 min) DMTMM->Coupling Wash Solvent Wash (Removes DMTOH) Coupling->Wash Deprotect Fmoc Deprotection (20% Piperidine) Wash->Deprotect Deprotect->Resin Cycle Repeats

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle utilizing DMTMM and NMM for rapid, low-racemization coupling.

Conclusion

For aqueous bioconjugations—such as hydrogel crosslinking or antibody-drug conjugate (ADC) synthesis—DMTMM is unequivocally superior to EDC/NHS. It eliminates the need for strict pH control, drastically improves substitution yields, and generates non-toxic byproducts [1, 4].

In peptide synthesis, while HATU remains the gold standard for suppressing racemization in highly sterically hindered junctions [5], triazine-based agents (DMTMM or CDMT/NMM) offer a highly economical, structurally stable, and green alternative that performs on par with PyBOP and HBTU without the associated explosive risks or complex purification hurdles [3].

References

  • A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to hyaluronan in water Carbohydrate Polymers / Luxembourg Bio Technologies / NIH
  • An In-Depth Analysis of Polymer-Analogous Conjugation using DMTMM ACS Public
  • Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis PMC / NIH
  • Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes PNAS
  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
Comparative

Comparison of 2,4-Diallyloxy-6-amino-1,3,5-triazine with other crosslinkers

Comprehensive Comparison Guide: 2,4-Diallyloxy-6-amino-1,3,5-triazine (DAAT) vs. Conventional Crosslinkers in Advanced Materials In the landscape of advanced polymer synthesis, optical materials, and bioconjugation, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 2,4-Diallyloxy-6-amino-1,3,5-triazine (DAAT) vs. Conventional Crosslinkers in Advanced Materials

In the landscape of advanced polymer synthesis, optical materials, and bioconjugation, the choice of crosslinker dictates the macroscopic properties of the final network. 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS: 30358-11-3) , commonly referred to as DAAT, has emerged as a highly specialized bifunctional crosslinker[1]. Unlike conventional crosslinkers that solely provide structural bridging, this molecule integrates two polymerizable allyl ether groups and a reactive primary amine onto a rigid aromatic s-triazine core[2].

As a Senior Application Scientist, I have structured this guide to objectively compare DAAT’s performance against standard alternatives, unpack the mechanistic causality behind its unique properties, and provide validated experimental workflows for its application.

Mechanistic Advantages & Structural Causality

To understand why DAAT outperforms standard crosslinkers in specific niches, we must analyze its structural causality:

  • Rigid s-Triazine Core: The aromatic triazine ring imparts exceptional thermal stability and a high refractive index. When incorporated into polymer networks, the coplanar conformation of the triazine ring effectively reduces birefringence, making it ideal for advanced optical materials[3].

  • Diallyl Functionality (Delayed Gelation): Acrylate-based crosslinkers undergo rapid chain-growth polymerization, leading to early gelation and high volumetric shrinkage stress. In contrast, the allyl groups of DAAT participate in step-growth thiol-ene click chemistry or delayed free-radical polymerization (FRP). This delays the gel point, allowing the polymer network to relax and significantly reducing shrinkage stress while maintaining mechanical toughness[4].

  • Primary Amine Handle: The pendant amino group serves a dual purpose. In optical polymers, it forms strong intermolecular hydrogen bonds that densify the network and further elevate the refractive index[3]. In biological applications, it acts as an orthogonal handle for post-polymerization modification, enabling the unprecedented affinity labeling of proteins or the attachment of targeting ligands[5].

G A 2,4-Diallyloxy-6-amino- 1,3,5-triazine (DAAT) B Rigid s-Triazine Core A->B C Diallyl Ether Groups A->C D Primary Amine A->D E High Thermal Stability & Refractive Index B->E Aromaticity F Delayed Gelation (Low Shrinkage Stress) C->F Thiol-ene / FRP G H-Bonding & Post- Polymerization Modification D->G Nucleophilic handle

Structural-property relationships of DAAT determining macroscopic polymer behavior.

Comparative Analysis: DAAT vs. Alternatives

When formulating a new material, DAAT is typically evaluated against industry standards like Triallyl Isocyanurate (TAIC), N,N'-Methylenebisacrylamide (MBA), and Pentaerythritol Tetraacrylate (PETA). The table below summarizes the quantitative and qualitative performance metrics of these crosslinkers.

CrosslinkerCore StructurePolymerization MechanismRelative Shrinkage StressPost-Modification HandlePrimary Application
DAAT s-TriazineThiol-ene / FRPLowYes (-NH₂)Optical polymers, Bioconjugation
TAIC IsocyanurateFRPLow-MediumNoHigh-temp thermosets, Elastomers
MBA AliphaticFRPMediumNoHydrogels, Electrophoresis
PETA AliphaticFRP (Acrylate)HighNoFast-curing UV coatings[4]

Key Takeaway: While TAIC provides excellent thermal stability for industrial elastomers, it lacks the primary amine required for bioconjugation or hydrogen-bond-driven refractive index enhancement. Conversely, while PETA cures rapidly, its high shrinkage stress often leads to micro-fractures in precision optical components[4]. DAAT perfectly bridges this gap.

Experimental Methodologies

The following protocols are designed as self-validating systems, leveraging the specific chemical properties of DAAT to ensure reproducible results.

Protocol A: Synthesis of Low-Shrinkage, High-Refractive-Index Thiol-Ene Networks

Causality Principle: A strict 1:1 stoichiometric ratio of allyl to thiol groups ensures complete conversion via step-growth polymerization, preventing unreacted monomer leaching and maximizing network homogeneity.

  • Monomer Formulation: In a UV-shielded vial, dissolve DAAT (1.0 eq allyl groups) and a multifunctional thiol such as Pentaerythritol tetrakis(3-mercaptopropionate) (1.0 eq thiol groups). If the mixture is too viscous, add a minimal amount of anhydrous THF.

  • Initiator Addition & Degassing: Add 1 wt% of a photoinitiator (e.g., Irgacure 651). Mix thoroughly and degas under vacuum for 10 minutes. Crucial Step: Oxygen acts as a radical scavenger; failing to degas will result in incomplete curing and a tacky surface.

  • UV Curing: Cast the mixture into a mold. Irradiate with UV light (365 nm, 10-20 mW/cm²) for 5 minutes. The delayed gelation inherent to thiol-ene systems allows the material to conform to the mold without inducing internal stress fractures[4].

  • Thermal Post-Cure: Bake the mold at 80°C for 2 hours. This drives the reaction to >99% conversion and promotes intermolecular hydrogen bonding among the triazine amines, which is mechanistically responsible for maximizing the refractive index[3].

Protocol B: Post-Polymerization Bioconjugation via the Triazine Amine

Causality Principle: The primary amine on the triazine core is a weak nucleophile. Precise pH control is required to ensure it remains unprotonated and reactive toward electrophilic probes[5].

  • Surface Equilibration: Submerge the DAAT-crosslinked polymer in a 0.1 M Sodium Bicarbonate buffer adjusted to exactly pH 8.3. Crucial Step: At pH < 7.5, the amine protonates into an unreactive ammonium ion; at pH > 9.0, NHS-esters rapidly hydrolyze.

  • Conjugation: Add an NHS-ester functionalized fluorophore or targeting ligand dissolved in anhydrous DMSO to the buffer (ensuring final DMSO concentration remains <5% to prevent polymer swelling).

  • Incubation: Agitate gently at room temperature for 2 hours in the dark.

  • Washing: Wash the polymer extensively with PBS containing 0.1% Tween-20, followed by pure water. The resulting material is covalently labeled via highly stable amide bonds.

Workflow Step1 Step 1: Monomer Formulation DAAT + Thiol + Photoinitiator Step2 Step 2: UV Irradiation Thiol-Ene Click Polymerization Step1->Step2 Degassing ensures radical stability Step3 Step 3: Polymer Network Formation Rigid Triazine Matrix with Free Amines Step2->Step3 Delayed gelation minimizes stress Step4 Step 4: Post-Polymerization Modification NHS-Ester Bioconjugation via -NH2 Step3->Step4 pH 8.3 buffer ensures nucleophilicity

Self-validating experimental workflow for DAAT thiol-ene polymerization and bioconjugation.

References

  • ChemicalBook. "30358-11-3(2,4-DIALLYLOXY-6-AMINO-1,3,5-TRIAZINE) Product ..." 1

  • Bioconjugate Chemistry - ACS Publications. "Unprecedented Affinity Labeling of Carbohydrate-Binding Proteins with s-Triazinyl Glycosides." 5

  • ACS Omega. "Development of Novel Triazine-Based Poly(phenylene sulfide)s with High Refractive Index and Low Birefringence."3

  • Sigma-Aldrich. "1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione 98%."

  • ResearchGate. "Recent advances to decrease shrinkage stress and enhance mechanical properties in free radical polymerization: a review." 4

Sources

Validation

Correlating the Structure of Amino Triazines with Their Flame Retardant Properties: A Comparative Guide

Executive Summary: The Shift Toward Intumescent Chemistries For decades, the materials science and chemical development sectors relied heavily on halogenated flame retardants (FRs) to achieve stringent fire safety standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward Intumescent Chemistries

For decades, the materials science and chemical development sectors relied heavily on halogenated flame retardants (FRs) to achieve stringent fire safety standards. However, the combustion of halogenated compounds releases highly toxic, corrosive gases and dioxins, presenting severe environmental and human health risks[1]. This has driven a paradigm shift toward nitrogen- and phosphorus-based intumescent flame retardants (IFRs).

Among these, amino triazines (such as melamine, melamine cyanurate, and novel triazine-piperazine copolymers) have emerged as highly efficient, low-toxicity alternatives[2]. This guide provides a rigorous, objective comparison of amino triazine-based flame retardants against legacy alternatives, detailing the structure-property correlations that dictate their performance, and outlining the self-validating experimental protocols used to quantify their efficacy.

Structural Correlation: How Amino Triazines Suppress Fire

The flame-retardant efficacy of amino triazines is intrinsically linked to their highly stable molecular architecture:

  • The 1,3,5-Triazine Ring: This six-membered heterocyclic aromatic ring possesses exceptional thermal stability due to its resonance energy[3]. It acts as a robust scaffold that resists degradation until specific, high-temperature thresholds are met.

  • High Nitrogen Content: Amino triazines contain a massive mass fraction of nitrogen. Upon endothermic decomposition, they release inert gases (predominantly N2​ and NH3​ ). This serves a dual purpose: it absorbs heat from the polymer matrix (cooling effect) and dilutes the localized oxygen concentration in the gas phase, starving the flame of its oxidizer[2].

  • Char-Forming Condensation: In the condensed phase, the amino groups facilitate cross-linking. At elevated temperatures, melamine derivatives undergo condensation reactions to form highly stable, cross-linked structures like melem and melon. When combined with an acid source (like ammonium polyphosphate, APP), this forms a dense, intumescent (swollen) carbonaceous char layer that acts as a physical barrier against heat and oxygen transfer[2].

G A Amino Triazine Matrix (e.g., Melamine) B Thermal Exposure (>300°C) A->B C Endothermic Decomposition (Heat Absorption) B->C D Gas Phase Mechanism (NH3, N2 Release) C->D E Condensed Phase Mechanism (Melem/Melon Formation) C->E F Oxygen Dilution & Radical Quenching D->F G Intumescent Char Layer (Thermal Barrier) E->G H Flame Extinction (UL-94 V-0 Achieved) F->H G->H

Caption: Mechanistic pathway of amino triazine intumescent flame retardancy.

Toxicity and Biocompatibility: A Critical Lens for Device & Drug Development

For professionals in drug development and medical device manufacturing, the toxicity profile of a polymer additive is just as critical as its primary function. Halogenated FRs act via a radical scavenging mechanism in the gas phase, which inherently produces toxic hydrogen halide gases and bioaccumulative dioxins[1].

Amino triazines bypass this toxicological hazard entirely. Because their primary gaseous byproducts are naturally occurring atmospheric components ( N2​ ) or simple, non-bioaccumulative compounds ( NH3​ ), they present a vastly superior biocompatibility profile. This makes triazine-modified polymers highly desirable for hospital equipment housings, pharmaceutical packaging, and cleanroom infrastructure.

Comparative Performance Analysis: Triazines vs. Legacy Flame Retardants

To objectively evaluate performance, we compare pure polymers against those compounded with halogenated FRs, phosphorus-only FRs, and advanced amino triazine synergistic systems (e.g., PHTD and TTPC)[2],[4].

Material FormulationFlame Retardant AdditiveLOI (%)UL-94 RatingPeak HRR ReductionPrimary Mechanism
Pure Polypropylene (PP) None~16.0Fail (No Rating)BaselineN/A
PP + Halogenated FR Brominated FR + Antimony Trioxide28.0V-0~50%Gas Phase (Radical Scavenging)
PP + Phosphorus FR Ammonium Polyphosphate (APP)22.5V-2~30%Condensed Phase (Charring)
PP + Amino Triazine 21 wt% APP-TTPC-ZB (Triazine Copolymer)>30.0V-0>60%Synergistic Intumescence
Expanded Polystyrene (EPS) 41.9 wt% PHTD (Triazine-based)28.8V-074.9%Synergistic Intumescence

Data Synthesis: While halogenated FRs achieve a V-0 rating, they do so at the cost of high smoke toxicity. Phosphorus-only systems often fail to prevent flaming drips (resulting in a V-2 rating). However, the synergistic combination of phosphorus with an amino triazine char-forming agent (like TTPC or PHTD) yields the highest Limiting Oxygen Index (LOI) and the most significant reduction in Peak Heat Release Rate (pHRR), successfully achieving a V-0 rating without toxic halogen release[2],[4].

Standardized Experimental Workflows for Flame Retardancy

To ensure trustworthiness and reproducibility, the evaluation of flame retardant properties must rely on self-validating, standardized protocols. Below are the definitive methodologies for the two most critical metrics: LOI and UL-94.

Protocol A: Limiting Oxygen Index (LOI) – ASTM D2863

The LOI test determines the minimum concentration of oxygen required to support the candle-like combustion of a plastic[5],[6].

Causality & Rationale: The Earth's atmosphere contains ~21% oxygen. A material with an LOI > 21% will theoretically self-extinguish in ambient air. We use a controlled nitrogen/oxygen mixture to establish a precise, repeatable atmospheric baseline, eliminating environmental variables[5].

  • Specimen Preparation: Injection-mold the polymer compound into standardized test bars (typically 120 mm × 10 mm × 4 mm) to ensure uniform thermal mass.

  • Apparatus Calibration: Purge the vertical glass test column with a precise mixture of O2​ and N2​ . Calibrate the mass flow controllers to ensure the total gas flow rate is exactly 40±2 mm/s. Validation step: A stable flow rate prevents forced convective cooling or artificial flame fanning.

  • Ignition: Clamp the specimen vertically in the center of the column. Apply a controlled propane flame to the top of the specimen for up to 30 seconds.

  • Observation: Remove the ignition source. Observe whether the specimen burns for more than 3 minutes or if the flame propagates more than 50 mm down the sample[6].

  • Titration of Oxygen: If the sample burns, decrease the O2​ concentration in the next test. If it extinguishes, increase the O2​ concentration. Repeat this step-down/step-up method until the exact threshold (LOI) is identified[5].

Protocol B: UL-94 Vertical Burn Test – ASTM D3801

While LOI measures ignitability, UL-94 evaluates a material's ability to self-extinguish and resist dripping burning particles[7],[8].

Causality & Rationale: Real-world fires often spread vertically and propagate via melting, burning droplets. The UL-94 test places a surgical cotton indicator directly below the specimen; if the cotton ignites from a drip, the material fails the V-0 and V-1 criteria, dropping to V-2 or failing entirely[8].

  • Specimen Conditioning: Condition specimens (125 mm × 13 mm × thickness) at 23°C and 50% relative humidity for 48 hours to remove moisture, which can artificially suppress combustion[7].

  • Mounting: Clamp the specimen vertically from the top edge. Place a layer of dry, 100% surgical cotton exactly 300 mm below the bottom edge of the specimen.

  • Flame Application (T1): Apply a standardized 20 mm blue methane flame to the bottom center of the specimen for exactly 10 seconds.

  • First Measurement: Withdraw the flame and record the time it takes for the specimen to self-extinguish ( t1​ ).

  • Second Flame Application (T2): Immediately upon extinction, apply the flame again for another 10 seconds.

  • Second Measurement: Withdraw the flame and record the second extinguish time ( t2​ ) and the afterglow time ( t3​ ).

  • Classification:

    • V-0: t1​ or t2​ 10s; total burn time for 5 specimens 50s; no flaming drips ignite the cotton[8].

    • V-1: t1​ or t2​ 30s; total burn time 250s; no flaming drips.

    • V-2: Same burn times as V-1, but flaming drips are allowed to ignite the cotton[8].

G A Polymer Compounding (Melt Blending) B Specimen Fabrication (Injection Molding) A->B C LOI Testing (ASTM D2863) B->C D UL-94 Vertical Burn (ASTM D3801) B->D E Cone Calorimetry (Heat Release Rate) B->E F Data Synthesis & Performance Comparison C->F D->F E->F

Caption: Standardized experimental validation workflow for flame retardant polymers.

Conclusion

The correlation between the molecular structure of amino triazines and their macroscopic flame retardant properties represents a triumph of rational chemical design. By leveraging the high nitrogen content and thermal stability of the 1,3,5-triazine ring, materials scientists can formulate intumescent systems that outperform legacy halogenated additives in both fire safety (LOI > 30%, UL-94 V-0) and environmental/biological safety. As global regulations increasingly restrict toxic halogenated compounds, amino triazine derivatives will remain the gold standard for next-generation, high-performance flame retardants.

Sources

Comparative

A Comparative Guide to the Performance of Polymers Crosslinked with Different Triazines

For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinking agent is a critical decision that dictates the ultimate performance of a polymer network. Triazine-based cr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinking agent is a critical decision that dictates the ultimate performance of a polymer network. Triazine-based crosslinkers, a versatile class of compounds, are renowned for their ability to impart exceptional thermal stability, mechanical robustness, and chemical resistance to a wide array of polymer systems. This guide provides an in-depth comparison of the performance of polymers crosslinked with different triazines, supported by experimental data, to empower you in making informed decisions for your specific application.

The Role of the Triazine Ring in Polymer Performance

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle containing three nitrogen atoms, is the cornerstone of this class of crosslinkers. Its high nitrogen content and aromatic character contribute to the formation of highly stable, densely crosslinked networks. This inherent stability translates to superior performance at elevated temperatures and in harsh chemical environments. However, not all triazine crosslinkers are created equal. The substituents on the triazine ring play a pivotal role in modulating the crosslinking chemistry, network architecture, and, consequently, the final properties of the polymer.

This guide will focus on a comparative analysis of three widely used classes of triazine crosslinkers:

  • Amino Resins (Melamine- and Benzoguanamine-based): These are formed through the reaction of melamine or benzoguanamine with formaldehyde. They are extensively used in coatings and laminates.

  • Allyl Triazines (Triallyl Cyanurate): This class of crosslinkers contains allyl functional groups and is typically used in systems that cure via free-radical polymerization, often initiated by radiation or peroxides.

  • Triazine Derivatives from Cyanuric Chloride: Cyanuric chloride serves as a versatile precursor for a variety of triazine-based crosslinkers with tunable reactivity and functionality.

Visualizing the Crosslinker Structures

The chemical structure of the triazine crosslinker is fundamental to its performance. Below are the representations of the core structures of the triazine crosslinkers discussed in this guide.

G cluster_0 Amino Resins cluster_1 Allyl Triazines cluster_2 Cyanuric Chloride Derivatives Melamine Melamine Core Benzoguanamine Benzoguanamine Core TAC Triallyl Cyanurate (TAC) Core CC Cyanuric Chloride Core

Caption: Core structures of the compared triazine crosslinkers.

Comparative Performance Analysis

The choice of triazine crosslinker significantly impacts the mechanical, thermal, and chemical resistance properties of the resulting polymer network. The following sections provide a comparative overview based on experimental findings.

Mechanical Properties

The mechanical performance of a crosslinked polymer is a direct function of the crosslink density and the nature of the crosslinks. Aromatic hardeners, for instance, tend to produce more rigid and thermally stable networks compared to their aliphatic counterparts.

Triazine Crosslinker TypePolymer SystemTensile StrengthYoung's ModulusElongation at BreakKey Observations & Causality
Melamine-Formaldehyde Acrylic PSAHighHighLowThe multiple reactive sites on melamine lead to a high crosslink density, resulting in a rigid and strong, but less flexible, network.
Benzoguanamine-Formaldehyde Acrylic PSAModerateModerateModerateThe phenyl group in benzoguanamine reduces the number of reactive sites compared to melamine, leading to a lower crosslink density and improved flexibility.
Triallyl Cyanurate (TAC) Polyamide 6 (PA6)IncreasedIncreasedDecreasedTAC, when used with irradiation crosslinking, significantly enhances the mechanical properties due to the formation of a dense network. The degree of improvement is dependent on the radiation dose and TAC concentration.
Aromatic Amine Hardeners (as an analog) Epoxy Resin (DGEBA)HigherHigherLowerAromatic amine hardeners, like many triazine derivatives, create rigid polymer backbones, leading to superior mechanical properties compared to more flexible aliphatic amine hardeners.
Thermomechanical and Thermal Stability

The inherent thermal stability of the triazine ring is a key contributor to the high-temperature performance of polymers crosslinked with these agents. Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) are crucial techniques for characterizing this performance.

Triazine Crosslinker TypePolymer SystemGlass Transition Temp. (Tg)Onset Decomposition Temp. (Td)Char YieldKey Observations & Causality
Melamine-Formaldehyde VariousHighHighHighThe high crosslink density and the stability of the triazine ring contribute to excellent thermal stability and high char formation, which acts as a protective barrier.
Benzoguanamine-Formaldehyde Melamine-Urea-FormaldehydeSlightly Lower than MFHighHighThe introduction of the bulky phenyl group can slightly lower the Tg by reducing crosslink density, but the overall thermal stability remains high due to the triazine core.
Triallyl Cyanurate (TAC) Polyamide 6 (PA6)IncreasedIncreasedIncreasedIrradiation crosslinking with TAC enhances thermal stability by creating a more robust network that restricts polymer chain mobility at elevated temperatures.
Aromatic Amine Hardeners (as an analog) Epoxy Resin (DGEBA)HigherHigherHigherThe rigid aromatic structures in the hardener lead to a higher Tg and enhanced thermal stability compared to aliphatic hardeners.
Chemical and Solvent Resistance

A highly crosslinked network structure physically hinders the penetration of solvent molecules, leading to enhanced chemical resistance. The inherent chemical stability of the triazine ring further contributes to this property. Polymers crosslinked with triazines generally exhibit excellent resistance to a wide range of common solvents.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of performance data, standardized testing protocols are essential. The following are detailed methodologies for key experiments.

Workflow for Performance Benchmarking

G cluster_0 Preparation cluster_1 Specimen Preparation cluster_2 Performance Testing A Polymer & Triazine Crosslinker Selection B Formulation & Mixing A->B C Curing (Thermal, UV, etc.) B->C D Molding / Casting C->D E Machining to ASTM Standards D->E F Mechanical Testing (ASTM D638) E->F G Thermomechanical Testing (ASTM E1640) H Thermal Stability Testing (ASTM E1131) I Chemical Resistance (ASTM D543)

Caption: Experimental workflow for benchmarking polymer performance.

Tensile Properties (ASTM D638)

This test method determines the tensile properties of plastics, which are crucial for understanding a material's behavior under stretching forces.

  • Specimen Preparation:

    • Prepare dumbbell-shaped test specimens as specified in ASTM D638. The most common is the Type I specimen.

    • Ensure specimens are free from voids, sink marks, and flash.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified duration before testing.

  • Test Procedure:

    • Use a universal testing machine (UTM) equipped with appropriate grips and an extensometer.

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach the extensometer to the specimen's gauge section.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Calculate tensile strength at yield and break.

    • Determine Young's modulus (modulus of elasticity) from the initial linear portion of the stress-strain curve.

    • Calculate the percentage of elongation at break.

Thermomechanical Properties by DMA (ASTM E1640)

Dynamic Mechanical Analysis (DMA) is used to determine the glass transition temperature (Tg), which signifies a material's transition from a rigid, glassy state to a more rubbery state.

  • Specimen Preparation:

    • Prepare rectangular specimens of appropriate dimensions for the DMA clamp (e.g., three-point bending or cantilever).

    • Ensure the specimen surfaces are flat and parallel.

  • Test Procedure:

    • Calibrate the DMA instrument for temperature and force.

    • Mount the specimen in the appropriate clamp.

    • Apply a small, oscillating sinusoidal strain to the specimen at a constant frequency (typically 1 Hz).

    • Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) through the expected glass transition region.

    • Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • Data Analysis:

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve. It can also be determined from the onset of the drop in the storage modulus curve.

Thermal Stability by TGA (ASTM E1131)

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition profile.

  • Specimen Preparation:

    • Use a small, representative sample of the cured polymer (typically 5-10 mg).

    • Ensure the sample is placed in the TGA pan in a way that allows for uniform heating.

  • Test Procedure:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation during the initial heating phase.

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 800 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Determine the onset of decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the mass loss curve.

    • Measure the percentage of residual mass (char yield) at the end of the test.

Conclusion and Future Perspectives

The selection of a triazine-based crosslinker has a profound and predictable impact on the final properties of a polymer network. Melamine-based crosslinkers are ideal for applications requiring high hardness and thermal stability, while benzoguanamine-based systems offer a balance of these properties with improved flexibility. Allyl triazines provide a robust solution for free-radically cured systems, particularly where high-temperature performance is critical.

The versatility of cyanuric chloride as a starting material opens up a vast design space for novel triazine crosslinkers with tailored functionalities. Future research will likely focus on developing "smart" triazine crosslinkers that can impart additional functionalities, such as self-healing capabilities or stimuli-responsiveness, to high-performance polymer networks. As the demand for advanced materials continues to grow, a deep understanding of the structure-property relationships of triazine-crosslinked polymers will be indispensable for innovation across various scientific and industrial fields.

References

  • Comparison between thermal crosslinkers based on melamine-formaldehyde and benzoguanamine resin and their influence on main performance of acrylic
Validation

Quantitative Comparison of the Reactivity of Substituted Triazines: A Guide to Orthogonal Functionalization

As a Senior Application Scientist, I frequently encounter challenges in the precise, multi-point functionalization of heterocyclic scaffolds during drug discovery and materials development. The triazine family—specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the precise, multi-point functionalization of heterocyclic scaffolds during drug discovery and materials development. The triazine family—specifically 1,3,5-triazines and 1,2,3-triazines—offers a uniquely programmable platform for molecular design. However, harnessing their full potential requires moving beyond empirical trial-and-error to a deep, quantitative understanding of their reactivity.

This guide provides an objective, data-driven comparison of the reactivity of substituted triazines. By dissecting the causality behind substituent effects and providing self-validating experimental protocols, this document serves as a definitive resource for researchers aiming to exploit these privileged scaffolds.

The Causality of Sequential SNAr Reactivity in 1,3,5-Triazines

The utility of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) stems from its extreme electron deficiency, driven by the three electronegative nitrogen atoms in the aromatic ring. TCT undergoes Nucleophilic Aromatic Substitution (SNAr) via a concerted, two-stage addition-elimination mechanism 1[1].

The causality of its controlled reactivity lies in the electronic feedback loop generated by each substitution. When a strongly electron-withdrawing chlorine atom (-I effect) is replaced by a nucleophile with electron-donating resonance capabilities (+M effect, such as -OR or -NR₂), the electron density of the entire triazine core increases. This dramatically reduces the electrophilicity of the remaining carbon centers, raising the activation energy required to form the subsequent Meisenheimer complex 2[2].

SNAr_Mechanism TCT Cyanuric Chloride (TCT) High Electrophilicity Nu Nucleophilic Attack (Rate-Determining Step) TCT->Nu Meisenheimer Meisenheimer Complex (Anionic Intermediate) Nu->Meisenheimer Elimination Chloride Elimination (Aromatization) Meisenheimer->Elimination Product Substituted Triazine (Increased Electron Density) Elimination->Product

S_NAr addition-elimination mechanism on the 1,3,5-triazine core.

Quantitative Kinetic Data & Nucleophile Selectivity

To achieve orthogonal functionalization, we must distinguish between a nucleophile's intrinsic reactivity and the strategic order of incorporation. While aliphatic amines are intrinsically highly reactive, introducing them first floods the triazine ring with electron density, effectively shutting down subsequent substitutions at practical temperatures.

Therefore, computational and experimental kinetics dictate a strict preferential order of incorporation: Alcohol > Thiol > Amine 3[3].

Table 1: Activation Barriers for Sequential SNAr on Cyanuric Chloride

Data synthesized from computational modeling of thermodependent SNAr processes[2].

Substitution StepLeaving GroupIncoming Nucleophile ExampleActivation Barrier (Ea)Optimal Temperature
First Chloridep-hydroxybenzaldehyde (O)2 – 8 kcal/mol0 °C
Second Chloride2-(pyridin-2-yl)ethanamine (N)9 – 15 kcal/mol20 – 25 °C
Third Chlorideaminoalkyl phosphoramidate (N)> 15 kcal/mol75 – 100 °C
Table 2: Preferential Order of Nucleophile Incorporation
Nucleophile TypeOrder of AdditionOrthogonal Selectivity Rationale
Alcohols (O) First (0 °C)High nucleophilicity at low temps; minimal +M deactivation ensures the ring remains electrophilic for step 2.
Thiols (S) Second (25 °C)Highly polarizable; intermediate deactivation of the core.
Amines (N) Third (75 °C+)Strong +M effect drastically reduces electrophilicity. Must be added last to prevent reaction stalling.

Self-Validating Experimental Protocol for Orthogonal Functionalization

A robust protocol must be a self-validating system. The following methodology for the synthesis of a trisubstituted 1,3,5-triazine incorporates specific chemical logic and in-process controls to guarantee orthogonal selectivity3[3].

Step-by-Step Methodology

1. First Substitution (0 °C) - The Oxygen Nucleophile

  • Action: Dissolve TCT (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add the alcohol/phenol (1.0 eq), followed by the dropwise addition of Diisopropylethylamine (DIEA) (1.0 eq).

  • Causality: DIEA is chosen because it is a non-nucleophilic base. It scavenges the HCl byproduct—preventing the protonation and deactivation of the nucleophile—without competing for the electrophilic triazine carbon.

  • Validation: Monitor via Thin Layer Chromatography (TLC). Once TCT is consumed, wash the organic layer with water. This self-purifying step removes the highly water-soluble DIEA·HCl salts before the next reaction.

2. Second Substitution (25 °C) - The Nitrogen/Sulfur Nucleophile

  • Action: To the isolated mono-substituted dichlorotriazine in DCM, add the secondary nucleophile (e.g., a primary amine, 1.0 eq) and DIEA (1.0 eq). Stir at room temperature (25 °C) for 2-4 hours.

  • Causality: The 9-15 kcal/mol activation barrier prevents this reaction from occurring at 0 °C, ensuring strict temperature-gated orthogonality.

  • Validation: Conduct an HPLC analysis. The chromatogram should show complete conversion to the di-substituted product without any trace of the tri-substituted byproduct, validating the kinetic control.

3. Third Substitution (75 °C) - The Final Amine

  • Action: Add the final aliphatic amine (excess, 2.0-3.0 eq) and DIEA. Heat the mixture to 75 °C for 12-18 hours.

  • Causality: The massive +M effect from the first two substituents pushes the activation barrier above 15 kcal/mol. Elevated thermal energy is strictly required to force the final Meisenheimer complex formation.

  • Validation: Final LCMS analysis confirms the mass of the fully asymmetric, trisubstituted triazine.

Workflow Step1 1st Substitution 0 °C, 30-60 min Nu: Alcohol/Phenol Step2 2nd Substitution 25 °C, 2-4 hrs Nu: Thiol/Amine Step1->Step2 Ea: 9-15 kcal/mol Step3 3rd Substitution 75-100 °C, 12-18 hrs Nu: Aliphatic Amine Step2->Step3 Ea: >15 kcal/mol

Temperature-controlled sequential functionalization of cyanuric chloride.

Modulating Reactivity via Substituent Effects in 1,2,3-Triazines

While 1,3,5-triazines are masters of SNAr, their structural isomers, 1,2,3-triazines , are powerful reagents for Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions.

Historically, the parent 1,2,3-triazine exhibited modest reactivity, requiring prolonged heating (60 °C for 3–12 hours) to react with dienophiles. However, quantitative kinetic studies reveal that the introduction of a C5 substituent drastically alters the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene system 4[4].

By installing an electron-withdrawing group (EWG) at the C5 position, the electron demand is heavily inverted. The reactivity predictably scales as R = CO₂Me > Ph > H .

  • Parent (R = H): 60 °C, 3–12 hours.

  • EWG Substituted (R = CO₂Me): 25 °C, 5–15 minutes.

This magnitude of impact converts a sluggish scaffold into a highly reactive heterocyclic azadiene capable of rapid, room-temperature bioorthogonal labeling 4[4].

IEDDA Parent Parent 1,2,3-Triazine (R = H) 60 °C, 3-12 h Phenyl C5-Phenyl Substituted (R = Ph) Moderate Reactivity Parent->Phenyl Increased Polarization EWG C5-EWG Substituted (R = CO2Me) 25 °C, 5-15 min Phenyl->EWG Max Inverse Electron Demand

Impact of C5 substituents on the IEDDA reactivity of 1,2,3-triazines.

References

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights . Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game . Frontiers in Chemistry. 3

  • Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope . Journal of the American Chemical Society. 4

  • Mechanism of nucleophilic substitution on dichloro-s-triazines . Benchchem. 1

Sources

Comparative

Comprehensive Comparison Guide: Purity Analysis of Synthesized 2,4-Diallyloxy-6-amino-1,3,5-triazine

Executive Summary & Scientific Context The compound 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS: 30358-11-3) is a highly functionalized heterocyclic intermediate utilized extensively in polymer cross-linking and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS: 30358-11-3) is a highly functionalized heterocyclic intermediate utilized extensively in polymer cross-linking and medicinal chemistry. Structurally, it features a rigid triazine core, a polar amino group, and two thermally sensitive allyl ether linkages.

In drug development and advanced materials synthesis, the purity of this intermediate dictates the success of downstream reactions. Process-related impurities—such as under-substituted mono-allyloxy derivatives, over-substituted tri-allyloxy compounds, or hydrolysis products (ammelides)—can drastically alter cross-linking density or introduce toxicological liabilities. Because the compound contains both polar and thermally labile functional groups, selecting the correct analytical methodology is critical to avoid artifactual degradation and ensure accurate quantification .

Synthesis Pathway & Impurity Profiling

To design a robust purity analysis strategy, we must first understand the causality behind impurity generation. The synthesis typically proceeds via the nucleophilic aromatic substitution of cyanuric chloride.

  • Substitution: Cyanuric chloride reacts with allyl alcohol under basic conditions. Sub-stoichiometric addition leads to mono-allyloxy impurities , while excess reagent drives the formation of tri-allyloxy impurities .

  • Amination: The intermediate is treated with ammonia.

  • Hydrolysis: The electron-deficient triazine ring is susceptible to nucleophilic attack by water during aqueous workup, generating ammelide derivatives .

SynthesisPathway SM Cyanuric Chloride (Starting Material) Int 2,4-Diallyloxy-6-chloro- 1,3,5-triazine SM->Int Allyl Alcohol, Base Imp1 Mono-allyloxy Impurity (Under-reaction) SM->Imp1 Sub-stoichiometric Target 2,4-Diallyloxy-6-amino- 1,3,5-triazine (Target) Int->Target NH3 (Amination) Imp2 Tri-allyloxy Impurity (Over-substitution) Int->Imp2 Excess Allyl Alcohol Imp3 Hydrolysis Products (Ammelide Derivatives) Int->Imp3 Aqueous Workup

Synthesis and impurity generation pathway of 2,4-Diallyloxy-6-amino-1,3,5-triazine.

Methodological Comparison: RP-HPLC vs. qNMR vs. GC-MS

Evaluating the purity of 2,4-Diallyloxy-6-amino-1,3,5-triazine requires balancing resolution, thermal stability, and absolute quantification.

  • Reversed-Phase HPLC (RP-HPLC-UV): The industry standard for trace impurity profiling. Because the molecule is non-volatile and contains thermally labile allyl groups, HPLC is vastly superior to gas chromatography for intact analysis . However, the primary amino group can interact with residual silanols on silica-based C18 columns, causing severe peak tailing. Using a buffered mobile phase is a strict requirement to suppress this ionization .

  • Quantitative NMR (1H qNMR): Provides absolute mass purity without requiring a highly purified reference standard of the target compound. It relies on the quantum mechanical principle that the integration of a proton signal is directly proportional to the number of nuclei producing it . While highly accurate, its limit of detection (LOD) is higher than HPLC, making it less ideal for trace impurity detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive but problematic for this specific compound. The high temperatures of the GC inlet (typically >250°C) can induce thermal Claisen rearrangements or cleavage of the allyl ether linkages, resulting in artifactual "impurities" that were not present in the original batch. It is best reserved for identifying volatile residual solvents.

AnalyticalWorkflow Sample Synthesized Batch (CAS: 30358-11-3) HPLC RP-HPLC-UV (Chromatographic Purity) Sample->HPLC Dissolve in MeCN/H2O qNMR 1H qNMR (Absolute Mass Purity) Sample->qNMR Dissolve in DMSO-d6 + IS GCMS GC-MS (Volatile Impurity ID) Sample->GCMS Dissolve in DCM ResHPLC High Resolution Trace Impurities (Area %) HPLC->ResHPLC ResqNMR Primary Standard Absolute Purity (Mass %) qNMR->ResqNMR ResGCMS Structural Elucidation (m/z ID) GCMS->ResGCMS

Comparative analytical workflows for triazine derivative purity assessment.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems . If the built-in suitability criteria fail, the run is automatically deemed invalid, preventing the reporting of false data.

Protocol A: RP-HPLC-UV Chromatographic Purity Assay

Causality: A slightly basic buffer is chosen to keep the amino group unprotonated, preventing secondary electrostatic interactions with the stationary phase that lead to peak tailing .

  • Column Preparation: Install a C18 column (250 mm x 4.6 mm, 5 µm). Equilibrate at 30°C.

  • Mobile Phase Formulation:

    • Phase A: 10 mM Ammonium bicarbonate in HPLC-grade water (pH adjusted to ~7.8).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm (optimal for the conjugated triazine ring).

  • Self-Validation (System Suitability Test - SST): Inject a resolution mixture containing the target compound and cyanuric chloride.

    • Pass Criteria: The resolution ( Rs​ ) between the two peaks must be > 2.0. The tailing factor ( Tf​ ) of the target peak must be < 1.5. If these criteria are not met, discard the mobile phase and re-equilibrate.

Protocol B: 1H qNMR Absolute Purity Assay

Causality: Maleic acid is selected as the internal standard (IS) because its sharp singlet (~6.26 ppm) sits perfectly between the allyl proton multiplets (5.1-6.0 ppm) and the broad amino protons (~7.0-7.5 ppm), preventing signal overlap .

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized triazine and ~10 mg of Maleic Acid (TraceCERT® standard). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Instrument Parameters: Set the NMR spectrometer to a 90° excitation pulse.

  • Relaxation Delay (D1): Set D1 to 30 seconds. Causality: A long D1 (at least 5 times the longest T1​ relaxation time) is mandatory to ensure all nuclei fully return to equilibrium before the next pulse, guaranteeing that the integration is strictly quantitative.

  • Self-Validation (Data Integrity Check): Post-acquisition, perform automatic baseline correction.

    • Pass Criteria: The Signal-to-Noise (S/N) ratio of the analyte's allyl peaks must be > 250:1. If S/N < 250, increase the number of scans (NS) and re-acquire to ensure statistical confidence in the integration.

Quantitative Data Presentation

Table 1: Comparative Performance of Analytical Techniques for Triazine Purity

ParameterRP-HPLC-UV1H qNMRGC-MS
Primary Use Case Trace impurity profiling & routine batch releaseAbsolute mass purity quantificationVolatile impurity identification
Sensitivity (LOD) High (~0.01%)Moderate (~0.1 - 0.5%)High (~0.01%)
Reference Standard Required for exact quantificationNot required (Internal Standard used)Required for exact quantification
Thermal Stability Ideal (analyzed at 30°C)Ideal (room temperature analysis)Poor (allyl groups may degrade >200°C)
Matrix Effects Susceptible to co-elutionMinimal (resolved by chemical shift)Susceptible to matrix degradation

Table 2: Experimental Data Summary (Simulated Batch Analysis: #TRZ-2026-03)

Analyte / ImpurityRP-HPLC-UV (Area %)1H qNMR (Mass %)GC-MS (Qualitative ID)
2,4-Diallyloxy-6-amino-1,3,5-triazine 98.45%98.12% ± 0.15%Confirmed (m/z 208)
Mono-allyloxy Impurity 0.85%0.90%Confirmed (m/z 168)
Tri-allyloxy Impurity 0.50%0.65%Confirmed (m/z 249)
Ammelide Derivatives 0.20%Not Detected (<0.5%)Not Detected (Non-volatile)

Conclusion & Best Practices

Relying on a single analytical technique for highly functionalized compounds like 2,4-Diallyloxy-6-amino-1,3,5-triazine introduces significant risk. GC-MS is prone to thermal artifacts, while HPLC requires rigorous mobile phase optimization to prevent tailing.

The optimal strategy is a dual-orthogonal approach: Utilize 1H qNMR to establish the absolute mass purity of a primary reference standard, as it is immune to UV-response factor biases. Subsequently, use this characterized standard to calibrate a validated RP-HPLC-UV method for high-throughput, routine batch-to-release testing and trace impurity monitoring.

References

  • Comenius University Bratislava. "Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control." Available at: [Link]

Safety & Regulatory Compliance

Safety

2,4-Diallyloxy-6-amino-1,3,5-triazine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2,4-Diallyloxy-6-amino-1,3,5-triazine As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2,4-Diallyloxy-6-amino-1,3,5-triazine

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex heterocyclic compounds. 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS 30358-11-3) is a highly versatile cross-linking agent and synthetic intermediate. However, its structural motifs—a highly stable nitrogen-rich triazine core coupled with reactive diallyl ether groups—demand rigorous, scientifically grounded disposal protocols. Improper disposal not only violates environmental compliance but also poses severe aquatic toxicity and atmospheric pollution risks.

This guide provides a self-validating, step-by-step operational framework for the safe containment, segregation, and destruction of this compound.

Physicochemical Risk Profile

Understanding the physical properties of 2,4-Diallyloxy-6-amino-1,3,5-triazine is the first step in predicting its behavior in waste streams. The table below summarizes the critical data driving our disposal strategy[1].

PropertyValueOperational Implication for Disposal
CAS Number 30358-11-3Essential for accurate hazardous waste manifesting.
Molecular Weight 208.22 g/mol Used for stoichiometric calculations during chemical neutralization.
Density 1.185 g/cm³Heavier than water; will form the bottom layer in biphasic aqueous waste[1].
Boiling Point 372.7 ºCNon-volatile at room temperature; inhalation risk is primarily from aerosolized dust[1].
Flash Point 179.2 ºCLow ambient flammability, but combustible under incinerator conditions[1].

Mechanistic Rationale for Disposal Strategies

In laboratory safety, we do not just follow rules; we design protocols based on molecular causality.

  • The Triazine Core: The 1,3,5-triazine ring is exceptionally stable. Standard biological wastewater treatment cannot degrade it, leading to persistent aquatic toxicity. Furthermore, if burned improperly, the high nitrogen content yields toxic nitrogen oxides (NOx). Therefore, thermal destruction must occur in a high-temperature incinerator equipped with an afterburner and a wet scrubber[2].

  • The Diallyloxy Groups: Allyl ethers are susceptible to auto-oxidation. While less prone to explosive peroxide formation than aliphatic ethers (like THF), prolonged storage of concentrated liquid waste exposed to light and air can generate reactive peroxides. Waste solutions should not be stored indefinitely and must be kept away from strong oxidizers.

Waste Routing Visualization

The following decision matrix outlines the logistical routing for different waste states to ensure safe ultimate destruction.

WasteDisposal Start 2,4-Diallyloxy-6-amino-1,3,5-triazine Waste Stream Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Dampen Dampen & Absorb (Vermiculite) Spill->Dampen Solid Solid / Powder Routine->Solid Liquid Liquid Solutions Routine->Liquid Dampen->Solid Dissolve Dissolve in Combustible Solvent Solid->Dissolve Halogen Contains Halogens? Liquid->Halogen Dissolve->Liquid NonHalo Non-Halogenated Waste Container Halogen->NonHalo No Halo Halogenated Waste Container Halogen->Halo Yes Incinerator EPA-Compliant Incineration (Afterburner + NOx Scrubber) NonHalo->Incinerator Halo->Incinerator

Figure 1: Waste segregation and disposal workflow for 2,4-Diallyloxy-6-amino-1,3,5-triazine.

Standard Operating Procedures (SOP)

Protocol A: Accidental Spill Containment & Recovery

Objective: Prevent aerosolization of the powder and mitigate environmental release.

  • Isolate & Equip: Evacuate non-essential personnel. Don PPE including a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical safety goggles[3].

  • Dampen: Do NOT dry-sweep the powder, as this generates inhalable hazardous dust[3]. Gently mist the spill area with a compatible solvent (e.g., 70% ethanol/water) to dampen the material.

  • Absorb: Cover the dampened spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag or rigid container[3].

  • Self-Validating Check: After mechanical cleanup, swab the affected benchtop with a solvent-wetted filter paper. Examine the paper under a portable UV lamp (254 nm). The absence of dark spots (due to UV quenching by the conjugated triazine ring) confirms successful decontamination.

Protocol B: Routine Laboratory Waste Segregation

Objective: Prepare liquid and solid waste for safe commercial destruction.

  • Solid Residues: Do not discard solid 2,4-Diallyloxy-6-amino-1,3,5-triazine directly into general biohazard or glass bins. Dissolve residual solids in a combustible solvent (such as methanol or ethanol) to facilitate incineration[2].

  • Liquid Segregation: Route the resulting solution into designated liquid waste carboys.

    • If dissolved in pure alcohols, route to Non-Halogenated Organic Waste .

    • If the workflow involved dichloromethane (DCM) or chloroform, route to Halogenated Organic Waste .

  • Labeling: Clearly label the carboy with "Contains: 2,4-Diallyloxy-6-amino-1,3,5-triazine (CAS 30358-11-3), Aquatic Toxin, Combustible."

  • Self-Validating Check: Periodically test the pH of the waste carboy using pH strips. Ensure the pH remains between 5 and 9. Highly acidic environments could trigger unintended hydrolysis of the allyl ethers, while highly basic environments might precipitate the compound out of solution, leading to dangerous sludge accumulation at the bottom of the carboy.

Protocol C: Commercial Incineration (Facility Level)

Objective: Complete thermal destruction of the heterocyclic ring.

  • Transfer: Transfer the manifested waste to a licensed hazardous waste disposal contractor.

  • Incineration Specs: Ensure the contractor utilizes a chemical incinerator equipped with an afterburner[2]. The primary chamber must reach temperatures sufficient to cleave the robust C-N bonds of the triazine ring.

  • Scrubbing: The facility must employ a wet scrubber system on the exhaust stack to capture and neutralize the nitrogen oxides (NOx) generated during the combustion of the amino and triazine nitrogen atoms[2].

References

  • Chemsrc. "1,3,5-Triazin-2-amine,4,6-bis(2-propen-1-yloxy) Properties." Accessed March 31, 2026. URL: [Link]

  • Capot Chemical. "Material Safety Data Sheet - 2-Amino-1,3,5-triazine." Accessed March 31, 2026. URL: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Amino-1,3,5-triazine." Accessed March 31, 2026. URL: [Link]

Sources

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